Confusarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5,6-trimethoxyphenanthrene-2,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-15-11-5-4-9-8-13(19)16(21-2)17(22-3)14(9)10(11)6-7-12(15)18/h4-8,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNVCKNCEVZGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CC3=CC(=C(C(=C32)OC)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031838 | |
| Record name | Confusarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108909-02-0 | |
| Record name | Confusarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108909-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Confusarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108909020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CONFUSARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRH455ZW4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Phenanthrenoid Confusarin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Confusarin is a naturally occurring phenanthrenoid, a class of aromatic compounds that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential therapeutic applications through the modulation of key cellular signaling pathways. All quantitative data has been systematically compiled, and experimental protocols are presented to facilitate reproducibility. Furthermore, visual diagrams of pertinent signaling pathways and experimental workflows are provided to enhance understanding.
Natural Sources of this compound
This compound has been identified and isolated from several species of orchids, indicating that the Orchidaceae family is a primary source of this compound. The presence of this compound has been confirmed in the following genera and species:
-
Dendrobium : This genus is a significant source of this compound, with the compound being isolated from multiple species.
-
Eria :
-
Eria confusa
-
-
Bulbophyllum :
While this compound is present in these species, the concentration and ease of extraction can vary. Dendrobium fimbriatum has been a notable source for detailed isolation studies.[1]
Quantitative Analysis of this compound Yield
Quantitative data regarding the yield of this compound from its natural sources is limited in publicly available literature. However, a patented extraction method provides specific examples of yields obtained from Dendrobium fimbriatum. The data presented below is derived from these examples and serves as a benchmark for potential extraction efficiencies.
| Natural Source | Raw Material | Extraction Method | Yield of this compound | Purity | Reference |
| Dendrobium fimbriatum | 2 kg of pulverized stems | Supercritical CO2 Extraction followed by High-Speed Counter-Current Chromatography | 1.5 g | 98.2% (by HPLC) | [1] |
| Dendrobium fimbriatum | 2 kg of pulverized stems | Supercritical CO2 Extraction followed by High-Speed Counter-Current Chromatography | 1.1 g | 97.3% (by HPLC) | [1] |
Experimental Protocols: Isolation and Purification of this compound
The following protocol is a detailed methodology for the isolation and purification of this compound from the stems of Dendrobium fimbriatum, as described in patent CN103265414A.[1]
Part 1: Supercritical CO₂ Extraction (Crude Extract Preparation)
-
Material Preparation : Pulverize the dried stems of Dendrobium fimbriatum to a particle size of 40 to 60 mesh.
-
Supercritical Fluid Extraction (SFE) :
-
Apparatus : Supercritical CO₂ extraction vessel.
-
Sample Loading : Place 2 kg of the pulverized plant material into the extraction tank.
-
Extraction Parameters :
-
CO₂ Flow Rate : 3 ml/min per gram of raw material.
-
Temperature : 40°C.
-
Pressure : 25 MPa.
-
Extraction Time : 2 hours.
-
-
-
Crude Extract Recovery :
-
Dissolve the resulting extract in chloroform.
-
Filter the solution to remove any insoluble particles.
-
Reclaim the chloroform under reduced pressure to obtain the crude extract.
-
Part 2: High-Speed Counter-Current Chromatography (HSCCC) for Purification
-
Solvent System Preparation :
-
Prepare a two-phase solvent system of chloroform, methanol, and water in a 5:2:5 volume ratio.
-
Thoroughly mix the solvents and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.
-
-
HSCCC Instrumentation and Setup :
-
Apparatus : High-Speed Counter-Current Chromatograph.
-
Stationary Phase Loading : Inject the upper phase (stationary phase) into the HSCCC column.
-
Mobile Phase and Sample Preparation : Dissolve the crude extract obtained from the SFE step in the mobile phase (lower phase).
-
-
Chromatographic Separation :
-
Rotational Speed : Set the host machine's rotational speed to 800 rpm.
-
Mobile Phase Flow Rate : 2 ml/min.
-
Sample Injection : Inject the sample solution into the HSCCC.
-
-
Fraction Collection and Final Product :
-
Collect the fractions as they elute from the column.
-
Combine the fractions containing pure this compound.
-
Concentrate the combined fractions and dry under reduced pressure to yield purified this compound.
-
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, including neuroprotective, antioxidant, and anticancer effects. These activities are believed to be mediated through its interaction with and modulation of key cellular signaling pathways.
Neuroprotective Effects and Potentiation of NGF Signaling
This compound has been shown to enhance Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells. NGF is a critical neurotrophin for the survival, development, and function of neurons. The NGF signaling cascade is primarily mediated through its high-affinity receptor, TrkA, and subsequently activates two major downstream pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
-
PI3K/Akt Pathway : This pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
MAPK/ERK Pathway : This cascade is primarily involved in cell differentiation, proliferation, and neurite outgrowth.
While direct binding studies of this compound to components of these pathways are not yet available, its ability to potentiate NGF-induced effects strongly suggests that it may act as a positive modulator of one or both of these signaling cascades. This could occur through various mechanisms, such as enhancing receptor activation, inhibiting negative regulators of the pathway, or acting synergistically with downstream effectors.
Anticancer and Anti-inflammatory Potential
The MAPK and NF-κB signaling pathways are central to cellular processes that are often dysregulated in cancer and inflammatory diseases.
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MAPK Signaling in Cancer : The MAPK pathways (including ERK, JNK, and p38) are frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis. Natural compounds that can modulate these pathways are of significant interest as potential anticancer agents.
-
NF-κB Signaling in Inflammation : The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.
Given the antioxidant and potential anti-proliferative effects of phenanthrenoids, it is plausible that this compound may exert anticancer and anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. However, direct experimental evidence for these interactions is currently lacking and represents an important area for future research.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated neuroprotective activity and potential applications in oncology and inflammatory disease research. Its reliable natural sources in various orchid species, coupled with established protocols for its isolation, provide a solid foundation for further investigation. Future research should focus on:
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Quantitative analysis of this compound content across a wider range of Dendrobium and other orchid species to identify high-yielding sources.
-
Elucidation of the precise molecular mechanisms by which this compound potentiates NGF signaling.
-
Direct investigation of the effects of this compound on the MAPK and NF-κB signaling pathways to validate its potential as an anticancer and anti-inflammatory agent.
-
Preclinical studies to evaluate the in vivo efficacy and safety of this compound in relevant disease models.
This technical guide serves as a foundational resource for researchers and professionals in the field, aiming to stimulate and support the ongoing exploration of this compound's therapeutic potential.
References
- 1. CN103265414A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bulbophyllum reptans - Wikipedia [en.wikipedia.org]
- 4. Bulbophyllum reptans - Wikiwand [wikiwand.com]
An In-depth Technical Guide to Confusarin: Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Confusarin, a naturally occurring phenanthrenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, are presented to facilitate its identification and characterization. Furthermore, this guide delves into its antioxidant properties and provides the foundational information necessary for further research and development.
Chemical Structure and Identification
This compound, systematically named 1,5,6-Trimethoxyphenanthrene-2,7-diol, is a polycyclic aromatic compound belonging to the phenanthrenoid class of natural products.[1] It has been isolated from various orchid species, including Eria confusa and Bulbophyllum reptans, as well as from Dioscorea esculenta L.[1][2] The chemical structure of this compound is characterized by a phenanthrene core substituted with three methoxy groups and two hydroxyl groups.
Chemical Structure of this compound
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 1,5,6-Trimethoxyphenanthrene-2,7-diol | [1] |
| Synonyms | 2,7-dihydroxy-1,5,6-trimethoxyphenanthrene | [1] |
| CAS Number | 108909-02-0 | [3] |
| Molecular Formula | C17H16O5 | [3] |
| Molecular Weight | 300.31 g/mol | [3] |
| SMILES | COc1c(O)cc2c(c1OC)ccc1cc(O)c(OC)cc12 | [1] |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 2. These properties are essential for its handling, formulation, and in silico modeling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 191-192 °C | [3] |
| Boiling Point (Predicted) | 528.8 ± 45.0 °C | [3] |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.29 ± 0.30 | [3] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework. The chemical shifts (δ) are reported in parts per million (ppm).
Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 9.19 | d | 9.2 |
| H-5 | 7.29 | d | 9.2 |
| H-3 | 7.19 | s | - |
| H-8 | 7.85 | d | 9.1 |
| H-9 | 7.60 | d | 9.1 |
| OCH₃-1 | 4.10 | s | - |
| OCH₃-6 | 3.97 | s | - |
| OCH₃-5 | 3.96 | s | - |
| OH-2 | 6.00 | s | - |
| OH-7 | 5.80 | s | - |
| Reference:[3] |
Table 4: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 145.4 |
| C-2 | 142.3 |
| C-3 | 108.1 |
| C-4 | 127.3 |
| C-4a | 119.8 |
| C-4b | 122.7 |
| C-5 | 116.1 |
| C-6 | 140.9 |
| C-7 | 136.1 |
| C-8 | 119.3 |
| C-8a | 121.6 |
| C-9 | 123.9 |
| C-10 | 114.4 |
| C-10a | 135.1 |
| OCH₃-1 | 61.9 |
| OCH₃-6 | 61.3 |
| OCH₃-5 | 59.7 |
| Reference:[3] |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provide information about the electronic transitions and functional groups present in this compound, respectively.
Table 5: UV-Vis and IR Spectroscopic Data for this compound
| Spectroscopy | Wavelength/Wavenumber | Description | Reference |
| UV-Vis (MeOH) | 258, 280, 320, 350 nm | Absorption maxima | [3] |
| IR (KBr) | 3400, 1620, 1580, 1450 cm⁻¹ | OH, C=C aromatic, C=C aromatic, C-H bend | [3] |
Biological Activities and Potential Therapeutic Applications
Preliminary studies have indicated that this compound possesses noteworthy biological activities, primarily as an antioxidant. Further research into its anti-inflammatory and anticancer potential is warranted based on the activities of structurally related phenanthrenoids.
Antioxidant Activity
This compound has demonstrated significant antioxidant activity. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it exhibited an IC₅₀ value of 19.63 ± 0.09 ppm.[3] This activity is attributed to the presence of hydroxyl groups on the phenanthrene ring, which can donate hydrogen atoms to neutralize free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound was determined using the DPPH radical scavenging method as described by Aminah et al. (2017).[3] A brief outline of the protocol is as follows:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Sample preparation: A series of concentrations of this compound in methanol are prepared.
-
Reaction: An aliquot of each this compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Signaling Pathways
Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. However, based on the known activities of other phenanthrenoids and polyphenolic compounds, potential areas of investigation include pathways related to oxidative stress, inflammation, and apoptosis. For instance, many natural antioxidants are known to influence the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a key regulator of cellular antioxidant defenses. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.
Conclusion and Future Directions
This compound is a well-characterized phenanthrenoid with established antioxidant properties. This technical guide has summarized its chemical structure, physicochemical characteristics, and spectroscopic data, providing a solid foundation for researchers. While its antioxidant activity is promising, further investigations are crucial to explore its full therapeutic potential. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the anti-inflammatory, anticancer, and antimicrobial activities of this compound in various in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.
-
Toxicology and Safety Assessment: Determining the safety profile of this compound for potential clinical applications.
The information compiled in this guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, encouraging further exploration of this compound as a potential lead compound for novel therapeutics.
References
The Orchid's Secret: A Deep Dive into the Biosynthesis of Confusarin
A Technical Guide for Researchers and Drug Development Professionals
Confusarin, a phenanthrenoid compound isolated from orchids such as Eria confusa and Bulbophyllum reptans, has garnered interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, potentially enabling synthetic biology approaches for its production. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant experimental protocols, and quantitative data where available.
The Phenylpropanoid Pathway: Laying the Foundation
The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the amino acid L-phenylalanine into a variety of important precursor molecules.
The initial steps are catalyzed by a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.[1]
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid.[1]
-
4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a key branch-point intermediate.[1]
Formation of the Bibenzyl Backbone: The Gateway to Phenanthrenoids
The characteristic bibenzyl structure, a precursor to phenanthrenoids in orchids, is formed through the activity of a type III polyketide synthase known as Bibenzyl Synthase (BBS) or dihydrostilbene synthase.[2][3] BBS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by a series of decarboxylation, cyclization, and reduction steps to yield a dihydrostilbene, which is subsequently reduced to a bibenzyl.
The Proposed Biosynthetic Pathway of this compound
While the complete enzymatic pathway for this compound has not been fully elucidated in a single study, a plausible route can be proposed based on the known chemistry of phenanthrenoid biosynthesis in orchids and the structure of this compound (2,7-dihydroxy-3,4,8-trimethoxyphenanthrene).
The pathway likely proceeds as follows:
-
Oxidative Coupling and Cyclization: The bibenzyl precursor undergoes intramolecular oxidative coupling to form a 9,10-dihydrophenanthrene intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase .
-
Dehydrogenation: The 9,10-dihydrophenanthrene is then oxidized to the corresponding phenanthrene backbone.
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Hydroxylation and O-Methylation: The phenanthrene core is subsequently modified by a series of hydroxylation and O-methylation reactions to produce the final structure of this compound. These modifications are catalyzed by specific hydroxylases (likely cytochrome P450s) and O-methyltransferases (OMTs) . The precise order of these steps is yet to be determined experimentally.
Below is a proposed schematic of the this compound biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound in orchids.
Quantitative Data
Quantitative data for the specific enzymes in the this compound pathway are scarce. However, studies on related enzymes in other orchids provide some insights.
| Enzyme | Organism | Substrate(s) | K_m | V_max | Reference |
| Bibenzyl Synthase (DoBS1) | Dendrobium officinale | 4-Coumaroyl-CoA, Malonyl-CoA | 0.30 ± 0.08 mM | 3.57 ± 0.23 nmol·min⁻¹·mg⁻¹ | [2] |
Experimental Protocols
This section provides an overview of methodologies that can be adapted for the study of this compound biosynthesis.
Enzyme Extraction and Assay
Objective: To isolate crude enzyme extracts from orchid tissues and measure the activity of key biosynthetic enzymes.
General Protocol:
-
Tissue Homogenization: Fresh orchid tissue (e.g., leaves, pseudobulbs) is frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered tissue is homogenized in an extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing PVPP, ascorbate, and protease inhibitors).
-
Centrifugation: The homogenate is centrifuged to remove cell debris, and the supernatant containing the crude enzyme extract is collected.
-
Enzyme Assay: The activity of specific enzymes is measured by incubating the crude extract with the appropriate substrates and cofactors and quantifying the product formation using methods like HPLC or spectrophotometry.
Example: Bibenzyl Synthase (BBS) Assay
-
Reaction Mixture: Crude enzyme extract, p-coumaroyl-CoA, [¹⁴C]-malonyl-CoA, and buffer.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.
-
Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Quantification: The radioactive product is quantified using liquid scintillation counting or separated and quantified by radio-HPLC.
Heterologous Expression and Characterization of Enzymes
Objective: To produce and characterize a specific biosynthetic enzyme in a heterologous system (e.g., E. coli, yeast).
Caption: General workflow for heterologous expression and characterization of enzymes.
Metabolite Profiling using HPLC-MS
Objective: To identify and quantify this compound and its potential biosynthetic intermediates in orchid extracts.
General Protocol:
-
Extraction: Orchid tissues are extracted with a suitable solvent (e.g., methanol, ethanol).
-
Sample Preparation: The extract is filtered and may be subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
HPLC Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the different compounds based on their polarity.
-
MS Detection: The separated compounds are introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantification: The abundance of each compound can be quantified by comparing its peak area to that of a known standard.
Future Directions
The complete elucidation of the this compound biosynthetic pathway will require further research. Key areas for future investigation include:
-
Identification and characterization of the specific cytochrome P450 enzymes and O-methyltransferases involved in the later steps of the pathway in Eria confusa and Bulbophyllum reptans.
-
In vivo studies using labeled precursors to trace the metabolic flow and confirm the proposed intermediates.
-
Gene silencing (RNAi) or overexpression studies in orchids to validate the function of candidate genes in this compound biosynthesis.
A comprehensive understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this promising natural product.
References
Confusarin: An Exploration of its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Published: November 19, 2025
Executive Summary
Confusarin, a phenanthrene compound isolated from species such as Dioscorea esculenta L., has demonstrated notable antioxidant properties. This technical guide synthesizes the current, albeit limited, publicly available scientific evidence on the antioxidant mechanism of action of this compound. The primary demonstrated activity is its capacity for direct radical scavenging. While in-depth studies on its influence on specific cellular signaling pathways are not yet prevalent in the literature, this paper will discuss potential mechanisms and relevant experimental protocols based on the broader understanding of phenolic compounds and their antioxidant functions. This guide aims to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
Phenanthrene compounds, a class of polycyclic aromatic hydrocarbons, are of growing interest in pharmacology due to their diverse biological activities. This compound, a member of this group, has been identified as a promising antioxidant. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants like this compound can mitigate this damage and represent a potential therapeutic avenue.
Direct Antioxidant Activity of this compound
The most direct evidence of this compound's antioxidant capacity comes from its ability to scavenge free radicals. This is a primary mechanism by which antioxidants neutralize ROS, preventing them from damaging cellular components.
Quantitative Data on Radical Scavenging
The radical scavenging activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals.
| Compound | Assay | IC50 (ppm) | Source |
| This compound | DPPH Radical Scavenging | 19.63 ± 0.09 | [1][2] |
Table 1: Radical Scavenging Activity of this compound
This data indicates that this compound is an effective radical scavenger in a cell-free system.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method to assess the radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
A control (DPPH solution without the test compound) and a blank (solvent) are also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Potential Cellular Antioxidant Mechanisms of Action
While direct radical scavenging is a key aspect of this compound's antioxidant activity, its effects within a biological system are likely more complex. Phenolic compounds often exert their antioxidant effects through modulation of endogenous antioxidant defense systems and signaling pathways. Although specific research on this compound is lacking in this area, we can hypothesize its potential involvement in well-established pathways.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[3][4][5]
Mechanism:
-
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.
-
In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.
-
Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
-
This binding initiates the transcription of a suite of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][4]
It is plausible that this compound, as a phenolic compound, could activate the Nrf2 pathway, thereby upregulating the expression of these crucial antioxidant enzymes.
Figure 1: Hypothesized activation of the Nrf2 pathway by this compound.
Inhibition of ROS-Generating Enzymes
Another potential mechanism is the direct inhibition of enzymes that produce ROS, such as NADPH oxidases (NOX) and xanthine oxidase. By reducing the enzymatic sources of ROS, this compound could decrease the overall oxidative burden on the cell.
Experimental Workflow for Investigating Cellular Mechanisms
To elucidate the specific cellular antioxidant mechanisms of this compound, a series of in vitro experiments would be necessary.
Figure 2: A proposed experimental workflow to study this compound's cellular antioxidant effects.
Future Directions and Conclusion
The current understanding of this compound's antioxidant mechanism of action is in its nascent stages, primarily supported by in vitro radical scavenging data. To fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
In-depth Cellular Studies: Elucidating the specific signaling pathways modulated by this compound, with a focus on the Nrf2 and NF-κB pathways.
-
In Vivo Studies: Evaluating the bioavailability, efficacy, and safety of this compound in animal models of diseases associated with oxidative stress.
-
Structure-Activity Relationship Studies: Identifying the key structural features of this compound responsible for its antioxidant activity to guide the synthesis of more potent analogues.
References
Confusarin: A Phenanthrenoid with Therapeutic Potential in Oncology and Beyond
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Confusarin, a naturally occurring phenanthrenoid isolated from orchids of the Eria and Bulbophyllum genera, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core biological activities, putative mechanisms of action, and relevant experimental data. Preclinical evidence suggests that this compound possesses cytotoxic and antioxidant properties, indicating its potential utility in oncology and in the management of oxidative stress-related pathologies. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this compound.
Introduction
Phenanthrenoids are a class of polycyclic aromatic compounds found in various plant species, notably in the Orchidaceae family.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, with the chemical name 1,5,6-Trimethoxyphenanthrene-2,7-diol, is a representative of this class.[1] While research on this compound is still in its nascent stages, preliminary studies have highlighted its potential as a bioactive molecule worthy of further investigation for drug development.
Chemical and Physical Properties
-
Chemical Formula: C₁₇H₁₆O₅
-
Molar Mass: 300.31 g/mol
-
Appearance: To be determined (likely a crystalline solid).
-
Solubility: Soluble in organic solvents such as methanol and ethyl acetate.
-
Sources: Isolated from the orchids Eria confusa and Bulbophyllum reptans.[1][2] It can also be chemically synthesized.[1]
Potential Therapeutic Applications
Current research, although limited, points towards two primary areas of therapeutic potential for this compound: oncology and antioxidant therapy.
Anticancer Activity
The most direct evidence for the therapeutic potential of this compound lies in its cytotoxic effects against cancer cells. A study investigating compounds from Dioscorea esculenta reported that this compound exhibited cytotoxic activity against the U-87 MG human glioma cell line. While the specific IC50 value for this compound was not detailed in the available abstract, this finding warrants further investigation into its anticancer properties against various cancer types.
The broader class of phenanthrenoids has demonstrated significant anticancer activity through various mechanisms, suggesting potential avenues of action for this compound. These mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[3][4]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has demonstrated potent antioxidant activity, as evidenced by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Activity | Assay | Cell Line / Target | IC₅₀ / Value | Reference |
| Antioxidant | DPPH radical scavenging | DPPH radical | 19.63 ± 0.09 µg/mL | |
| Cytotoxicity | Not specified in abstract | U-87 MG human glioma | Activity reported, specific IC₅₀ not available in abstract |
Proposed Mechanisms of Action & Signaling Pathways
While the precise molecular mechanisms of this compound are yet to be fully elucidated, studies on related phenanthrenoids provide a basis for proposing potential signaling pathways that may be modulated by this compound.
Induction of Apoptosis in Cancer Cells
Many phenanthrenoid compounds exert their anticancer effects by inducing apoptosis. It is plausible that this compound shares this mechanism. Key signaling pathways often implicated in phenanthrene-induced apoptosis include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway by phenanthrenoids can lead to decreased cell viability and induction of apoptosis.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell growth and differentiation. Modulation of this pathway can lead to cell cycle arrest and apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for the regulation of apoptosis. Phenanthrenoids have been shown to alter the expression of these proteins, tipping the balance towards cell death.[3]
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a key role in tumor cell proliferation, survival, and invasion.[5] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[6] Some polyphenolic compounds have been shown to inhibit STAT3 activation.[7] Given that this compound is a polyphenolic phenanthrenoid, it is conceivable that it may also exert its anticancer effects through the inhibition of the STAT3 pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological activities.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
U-87 MG human glioma cells (or other cancer cell lines)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed U-87 MG cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay
This protocol is used to determine the antioxidant activity of this compound.
Materials:
-
This compound stock solution (in methanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plates or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 50 µL of each dilution to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
Include a control well containing 50 µL of methanol and 150 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).[8][9][10]
Future Directions
The preliminary findings on this compound are promising, but extensive further research is required to fully understand its therapeutic potential. Key areas for future investigation include:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines to identify specific cancer types that are most sensitive to its action.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying this compound's anticancer activity, including its effects on apoptosis, cell cycle, and key signaling pathways such as STAT3, PI3K/Akt, and MAPK.
-
In Vivo Efficacy Studies: Assessing the antitumor efficacy of this compound in animal models of cancer to determine its in vivo potency, pharmacokinetics, and safety profile.
-
Neuroprotective and Anti-inflammatory Studies: Given the antioxidant properties of this compound and the known neuroprotective and anti-inflammatory effects of other phenanthrenoids, it is crucial to investigate these potential applications through relevant in vitro and in vivo models.[11][12][13]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.
Conclusion
This compound is a phenanthrenoid with demonstrated cytotoxic and antioxidant activities. While the current body of research is limited, the existing data provides a strong rationale for its further investigation as a potential therapeutic agent, particularly in the field of oncology. This technical guide has summarized the available information, proposed potential mechanisms of action based on related compounds, and provided detailed experimental protocols to facilitate future research. The continued exploration of this compound and its derivatives may lead to the development of novel and effective therapies for a range of human diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Bulbophyllum reptans - Wikipedia [en.wikipedia.org]
- 3. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncozine.com [oncozine.com]
- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. DPPH radical scavenging activity [bio-protocol.org]
- 11. Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Confusarin and its Regioisomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the total synthesis of the natural phenanthrene, Confusarin, and its unnamed regioisomer. The synthetic strategy hinges on a convergent approach, culminating in the construction of the core phenanthrene structure through a key intramolecular cyclization of a stilbene precursor. The methods outlined herein are based on reported synthetic routes and are intended to provide a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound, a naturally occurring phenanthrene, and its regioisomers have garnered interest due to their potential biological activities, which are often associated with the phenanthrene scaffold. The efficient and stereoselective synthesis of these molecules is crucial for further pharmacological evaluation and the development of novel therapeutic agents. The total synthesis described herein provides a framework for accessing these complex molecules from readily available starting materials.
Retrosynthetic Analysis
The retrosynthetic strategy for this compound and its regioisomer identifies a key stilbene intermediate as the direct precursor to the phenanthrene core. This stilbene is assembled via a Wittig reaction between a suitably substituted phosphonium ylide and a benzaldehyde derivative. The regiochemistry of the final products is determined by the substitution pattern of these aromatic precursors.
Caption: Retrosynthetic analysis of this compound and its regioisomer.
Synthetic Pathway
The overall synthetic pathway involves a multi-step sequence starting from simple aromatic precursors. Key transformations include regioselective methylation, formation of a phosphonium salt, a stereoselective Wittig reaction to yield a (Z)-stilbene, intramolecular radical cyclization to form the dihydrophenanthrene intermediate, and subsequent dehydrogenation to afford the final phenanthrene products.
Caption: Overall synthetic workflow for this compound and its regioisomer.
Quantitative Data Summary
The following table summarizes the reported yields for the total synthesis of this compound and its regioisomer. The synthesis of the unnamed regioisomer was found to be more efficient.[1]
| Compound | Number of Steps | Overall Yield (%) |
| This compound | 15 | 3.3 |
| Regioisomer | 13 | 9.0 |
Table 1: Summary of reaction steps and overall yields for the total synthesis.
Detailed Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis. Note that the specific details for the synthesis of this compound and its regioisomer were not publicly available and these protocols are based on established methods for similar transformations.
Regioselective Methylation of Phenolic Hydroxyl Groups
Objective: To selectively protect one or more hydroxyl groups as methyl ethers, directing the regiochemical outcome of subsequent reactions.
Procedure: To a solution of the polyhydroxylated aromatic precursor (1.0 eq) in dry acetone or DMF is added potassium carbonate (K₂CO₃, 2.0-3.0 eq per hydroxyl group to be methylated). The suspension is stirred at room temperature for 30 minutes. Dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.2 eq per hydroxyl group) is then added dropwise. The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for 12-24 hours, while monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Key Step: Wittig Reaction for (Z)-Stilbene Synthesis
Objective: To construct the pivotal (Z)-stilbene intermediate through the coupling of a phosphonium ylide and a benzaldehyde derivative. The Z-selectivity is crucial for the subsequent intramolecular cyclization.
Procedure: A solution of the appropriate benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong base such as n-butyllithium (n-BuLi, 1.1 eq) is added dropwise, resulting in the formation of the deep red colored ylide. The solution is stirred at this temperature for 1 hour. A solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to isolate the (Z)-stilbene isomer.
Key Step: Intramolecular Radical Cyclization
Objective: To form the dihydrophenanthrene core via a radical-mediated intramolecular cyclization of the (Z)-stilbene intermediate.
Procedure: A solution of the (Z)-stilbene (1.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1-0.2 eq) in a degassed solvent like toluene or benzene is heated to reflux (80-110 °C). A solution of a radical mediator, for example, tributyltin hydride (n-Bu₃SnH, 1.2-1.5 eq), in the same solvent is added dropwise over several hours using a syringe pump. The reaction is monitored by TLC. After complete consumption of the starting material, the solvent is removed under reduced pressure. The residue is then subjected to a workup procedure to remove tin byproducts (e.g., by partitioning between acetonitrile and hexane, or by treatment with a solution of iodine or potassium fluoride). The crude product is purified by column chromatography.
Dehydrogenation to Phenanthrene
Objective: To aromatize the dihydrophenanthrene intermediate to the final phenanthrene product.
Procedure: The dihydrophenanthrene intermediate is dissolved in a suitable solvent such as toluene or xylene. A dehydrogenating agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 eq) or elemental sulfur (S₈) at high temperature, is added. The mixture is heated to reflux for 2-12 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the reaction mixture is filtered to remove any precipitated solids. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the pure phenanthrene product.
Structure Elucidation
The structures of the synthesized this compound and its regioisomer are typically confirmed by a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical environment of all protons and carbons, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the conjugated phenanthrene system.
Conclusion
This guide outlines a viable synthetic route for the total synthesis of this compound and its regioisomer. The key transformations, including the stereoselective Wittig reaction and the intramolecular radical cyclization, provide a robust platform for accessing these and other structurally related phenanthrene natural products. The provided experimental protocols, while representative, offer a solid starting point for researchers aiming to synthesize these compounds for further biological investigation. Access to the detailed experimental data from the original publication would be invaluable for precise replication and optimization of this synthetic sequence.
References
Confusarin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Confusarin, a naturally occurring phenanthrenoid, has garnered interest in the scientific community for its potential therapeutic properties. First isolated in 1987, research has since elucidated its chemical structure, established methods for its total synthesis, and begun to explore its biological activities. This technical guide provides an in-depth overview of the discovery of this compound, the history of its research, detailed experimental protocols for its isolation and synthesis, and a summary of its known biological effects, including antioxidant and cytotoxic activities. Furthermore, this document explores its potential mechanisms of action, including the modulation of key cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological and chemical processes are visualized using Graphviz diagrams.
Introduction
This compound is a polyoxygenated phenanthrene derivative that was first discovered in the orchid Eria confusa[1]. It belongs to a class of compounds known for their diverse biological activities. The unique structural features of this compound have made it a target for total synthesis, which has been successfully achieved. Preliminary studies have indicated that this compound possesses antioxidant properties, and there is emerging interest in its potential as an anti-inflammatory and cytotoxic agent. This guide aims to consolidate the existing knowledge on this compound to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and History of Research
This compound was first isolated and identified in 1987 from the orchid Eria confusa[1]. Subsequent phytochemical investigations have revealed its presence in other plant species, including Bulbophyllum reptans and Dioscorea esculenta. The initial research focused on the elucidation of its chemical structure, which was determined to be 2,7-dihydroxy-3,4,8-trimethoxyphenanthrene through spectroscopic analysis. Following its discovery, the first total synthesis of this compound was reported, confirming its structure and providing a means to produce the compound for further biological evaluation. Early biological studies primarily investigated its antioxidant capacity. More recent research, although limited, has begun to explore its cytotoxic and anti-inflammatory potential.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₅ | |
| Molar Mass | 300.31 g/mol | |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in methanol and ethyl acetate | |
| CAS Number | 108909-02-0 |
Experimental Protocols
Isolation of this compound from Dioscorea esculenta
The following protocol is based on the methodology described for the isolation of this compound from the tubers of Dioscorea esculenta.
Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
Materials:
-
Air-dried and powdered tubers of Dioscorea esculenta
-
Methanol (analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel for column chromatography
-
Pre-coated silica gel plates for preparative Thin Layer Chromatography (TLC)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
The air-dried and powdered tubers of Dioscorea esculenta are macerated with methanol at room temperature for an extended period.
-
The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude extract is then suspended in a mixture of n-hexane and ethyl acetate and partitioned. The ethyl acetate layer is collected.
-
The ethyl acetate extract is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions containing this compound are identified by TLC analysis.
-
The this compound-containing fractions are combined and further purified by preparative TLC to yield pure this compound.
Total Synthesis of this compound
The total synthesis of this compound has been achieved in 13 steps starting from gallic acid. A key step in this synthesis is the radical cyclization of a stilbene intermediate[1].
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approach for this compound.
While a detailed step-by-step protocol is proprietary to the original research, the general strategy involves the synthesis of a substituted stilbene precursor via a Wittig reaction, followed by an intramolecular radical cyclization to form the phenanthrene core of this compound[1].
DPPH Radical Scavenging Assay
This protocol is a standard method for assessing the antioxidant activity of a compound.
Workflow of DPPH Assay
Caption: DPPH radical scavenging assay workflow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
UV-Vis Spectrophotometer
Procedure:
-
A stock solution of DPPH in methanol is prepared.
-
Serial dilutions of this compound are prepared in methanol.
-
The DPPH solution is added to each concentration of the this compound solution.
-
The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
Biological Activities
Antioxidant Activity
This compound has demonstrated notable antioxidant activity. In a DPPH radical scavenging assay, this compound exhibited an IC50 value of 19.63 ± 0.09 ppm.
| Assay | IC50 Value (ppm) | Reference |
| DPPH Radical Scavenging | 19.63 ± 0.09 |
Cytotoxic Activity
Currently, there is a lack of publicly available, detailed quantitative data on the cytotoxic activity of this compound against specific human cancer cell lines. Further research is required to establish its IC50 values and to understand its potential as an anticancer agent.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the activities of structurally similar phenanthrenoids, it is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways involved in inflammation and cancer.
Potential Anti-inflammatory Signaling Pathways
Many natural phenanthrenes exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. It is plausible that this compound could also modulate these pathways.
Hypothesized Anti-inflammatory Mechanism of this compound
Caption: Potential inhibition of inflammatory pathways by this compound.
Further experimental validation, such as Western blot analysis for key signaling proteins (e.g., p-p65, p-ERK) and reporter gene assays for NF-κB activity, is necessary to confirm these hypotheses.
Potential Cytotoxic Mechanisms
The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis. Potential mechanisms for this compound-induced cytotoxicity could involve the activation of intrinsic and/or extrinsic apoptotic pathways.
Hypothesized Apoptotic Pathway Induction by this compound
Caption: Potential apoptotic mechanisms of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antioxidant activity. While its total synthesis has been achieved, providing a potential source for further investigation, there remains a significant gap in the understanding of its full biological potential. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines to identify potential therapeutic targets.
-
Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which this compound exerts its biological effects, including its impact on key signaling pathways such as NF-κB and MAPK.
-
In-depth Anti-inflammatory Studies: Quantifying the anti-inflammatory activity of this compound through assays such as COX-1/COX-2 inhibition and measuring its effects on the production of pro-inflammatory cytokines.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential and safety profile of this compound.
A deeper understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent.
References
The Solubility of Confusarin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from the lab to potential clinical applications. This technical guide provides an in-depth overview of the solubility of Confusarin, a phenanthrenoid found in the orchids Eria confusa and Bulbophyllum reptans. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide leverages data for its parent compound, phenanthrene, to provide an estimated solubility profile. Furthermore, it outlines a standard experimental protocol for determining solubility and presents a hypothetical signaling pathway that could be modulated by such a compound.
Estimated Solubility of this compound in Organic Solvents
Table 1: Quantitative Solubility Data for Phenanthrene in Common Organic Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Approximate Solubility of Phenanthrene (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~30[1] |
| Ethanol | C₂H₅OH | 46.07 | ~20[1] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | ~30[1] |
| Toluene | C₇H₈ | 92.14 | Soluble (1g in 2.4 mL)[2] |
| Carbon Tetrachloride | CCl₄ | 153.82 | Soluble (1g in 2.4 mL)[2] |
| Benzene | C₆H₆ | 78.11 | Soluble (1g in 2 mL)[2] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Soluble (1g in 3.3 mL)[2] |
| Acetic Acid, Glacial | CH₃COOH | 60.05 | Soluble[2][3] |
Note: The solubility of phenanthrene is provided as an estimate for the potential solubility of this compound. Actual solubility of this compound must be determined experimentally.
Experimental Protocol for Determining Solubility
To ascertain the precise solubility of this compound, a standardized experimental protocol is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[4]
The Shake-Flask Method
This method involves creating a saturated solution of the compound and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant (the clear, saturated solution) using a pipette.
-
-
Filtration:
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of known this compound concentrations should be prepared to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Workflow for determining solubility via the shake-flask method.
Potential Signaling Pathway Modulation
While the specific biological targets and signaling pathways of this compound are not yet well-defined, natural products with similar phenanthrene scaffolds have been shown to exert biological effects through the modulation of various cellular signaling cascades. A hypothetical pathway that could be influenced by this compound is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in diseases like cancer.
Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.
This guide provides a foundational understanding of the solubility of this compound based on available data for its parent compound and outlines the necessary experimental procedures to determine its precise solubility. The provided hypothetical signaling pathway offers a starting point for investigating the potential biological activities of this natural product. Further experimental validation is essential to confirm these preliminary findings and to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols: Extraction of Confusarin from Dioscorea esculenta
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction, isolation, and purification of Confusarin, a phenanthrene compound, from the tubers of Dioscorea esculenta (lesser yam). This compound has demonstrated significant antioxidant properties, making it a compound of interest for further investigation in drug discovery and development. The protocol herein is based on established phytochemical methods, including maceration, solvent-solvent partitioning, and column chromatography, adapted from literature reporting the successful isolation of this compound from Dioscorea esculenta.[1][2]
Introduction
Dioscorea esculenta, commonly known as the lesser yam, is a staple food source in many tropical regions. Beyond its nutritional value, it is a source of various bioactive secondary metabolites.[3] Among these are phenanthrene derivatives, a class of compounds with a range of reported biological activities, including anti-inflammatory and antioxidant effects.[3][4][5] this compound (1,5,6-Trimethoxyphenanthrene-2,7-diol), a phenanthrene first identified in orchids, has also been successfully isolated from Dioscorea esculenta.[1][2] Published studies have confirmed its potent antioxidant activity, with a reported IC50 value of 19.63 ± 0.09 ppm in a DPPH radical scavenging assay.[2] This protocol offers a comprehensive methodology for the reproducible extraction and purification of this compound for research and development purposes.
Experimental Protocols
Plant Material Preparation
-
Collection and Authentication: Fresh tubers of Dioscorea esculenta should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Washing and Slicing: Thoroughly wash the tubers with tap water to remove soil and debris, followed by a final rinse with deionized water. Cut the tubers into thin slices (3-5 mm).
-
Drying: Air-dry the tuber slices in a well-ventilated area, shielded from direct sunlight, for 7-10 days. Alternatively, use a hot air oven at a controlled temperature of 40-50°C until a constant weight is achieved.
-
Pulverization: Grind the dried tuber slices into a coarse powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Crude this compound
This phase employs maceration, a simple and effective extraction technique for phenolic compounds from plant materials.[6][7][8]
-
Maceration: Place 1 kg of the dried, powdered Dioscorea esculenta tuber into a large glass container. Add 5 L of methanol (analytical grade) to completely submerge the powder.
-
Incubation: Seal the container and let it stand at room temperature (20-25°C) for 72 hours.[9] Agitate the mixture intermittently (e.g., once or twice daily) to enhance the extraction efficiency.
-
Filtration and Concentration: After the maceration period, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate (the methanol extract).
-
Re-extraction: To maximize the yield, the solid residue (marc) can be re-macerated with a fresh 3 L of methanol for another 24 hours and filtered again.
-
Solvent Evaporation: Combine the filtrates from all extractions. Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude methanol extract.
Fractionation by Solvent-Solvent Partitioning
The crude extract is partitioned between solvents of varying polarities to separate compounds based on their solubility.[1][2]
-
Initial Suspension: Suspend the crude methanol extract in 500 mL of deionized water to form an aqueous suspension.
-
n-Hexane Partitioning: Transfer the aqueous suspension to a 2 L separatory funnel. Add 500 mL of n-hexane, shake vigorously for 5-10 minutes, and then allow the layers to separate. The n-hexane layer will contain highly non-polar compounds. Drain the lower aqueous layer. Repeat this partitioning step two more times with fresh n-hexane. Discard the n-hexane fractions (or save for other analyses).
-
Ethyl Acetate Partitioning: To the remaining aqueous layer in the separatory funnel, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate. The ethyl acetate will extract medium-polarity compounds, including phenanthrenes like this compound. Drain and collect the lower aqueous layer and the upper ethyl acetate layer separately.
-
Repetition and Pooling: Repeat the ethyl acetate extraction on the aqueous layer two more times. Combine all the ethyl acetate fractions.
-
Final Concentration: Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate to remove residual water. Filter and concentrate the solvent using a rotary evaporator to yield the crude ethyl acetate fraction, which is now enriched with this compound.
Purification by Column Chromatography
Column chromatography is employed for the final purification of this compound from the enriched ethyl acetate fraction.[7]
-
Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) using a slurry method with n-hexane as the mobile phase.
-
Sample Loading: Adsorb a known amount of the crude ethyl acetate fraction (e.g., 5 g) onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution Gradient: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1, v/v)
-
-
Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 20 mL).
-
Thin-Layer Chromatography (TLC) Monitoring: Monitor the collected fractions using TLC on silica gel plates with an appropriate mobile phase (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Pooling and Final Isolation: Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or the major compound of interest. Concentrate the pooled fractions to yield purified this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (1H, 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2]
Data Presentation
The following table presents hypothetical quantitative data for a typical extraction and purification of this compound from 1 kg of dried Dioscorea esculenta tuber powder.
| Step | Material | Weight/Volume | Purity of this compound (%) | This compound Yield (mg) | Overall Yield (%) |
| Starting Material | Dried Tuber Powder | 1000 g | - | - | - |
| Extraction | Crude Methanol Extract | 85 g | ~1% | ~850 | 0.085 |
| Fractionation | Ethyl Acetate Fraction | 15 g | ~5% | ~750 | 0.075 |
| Chromatography | Pooled Fractions | 0.9 g | ~85% | 765 | 0.077 |
| Final Purification | Purified this compound | 0.65 g | >98% | 650 | 0.065 |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis with anticholinesterase, and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dioscorea spp.: Comprehensive Review of Antioxidant Properties and Their Relation to Phytochemicals and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inherba.it [inherba.it]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Art of Extraction: A Step-by-Step Guide to the Maceration Process [greenskybio.com]
- 9. iosrjournals.org [iosrjournals.org]
High-Yield Synthesis of Confusarin for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Confusarin is a phenanthrenoid compound that has garnered interest within the scientific community due to its potential biological activities, including antioxidant properties.[1] Found in orchids such as Eria confusa and Bulbophyllum reptans, its availability from natural sources can be limited. For research purposes, a reliable and high-yield synthesis method is crucial to enable comprehensive studies into its pharmacological potential. This document provides a detailed protocol for a high-yield method of obtaining this compound, primarily focusing on its extraction and purification from a natural source, as well as outlining its potential biological significance.
High-Yield Synthesis Protocol
A patented method for the preparation of this compound with high purity has been developed, which is suitable for producing research quantities of the compound.[2] This method involves a two-stage process of supercritical CO2 extraction followed by high-speed counter-current chromatography for purification.
Experimental Protocols
Part 1: Crude Extraction of this compound from Dendrobium fimbriatum
-
Material Preparation: Obtain the stems of Dendrobium fimbriatum and pulverize them to a particle size of 20-80 mesh.
-
Supercritical CO₂ Extraction:
-
Place the powdered raw material into a supercritical CO₂ extraction tank.
-
Set the extraction temperature to 30-60°C and the pressure to 20-30 MPa.
-
Maintain a CO₂ flow rate of 1-5 ml/min per gram of raw material.
-
Conduct the extraction for a duration of 1-4 hours.
-
-
Solvent Extraction:
-
Dissolve the resulting extract in chloroform.
-
Filter the solution to remove any insoluble material.
-
Recover the chloroform by evaporation under reduced pressure to obtain the crude extract.
-
Part 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system of chloroform, methanol, and water. A recommended ratio for high purity is 5:2:5 (v/v/v).[2]
-
Chromatography Setup:
-
Use the upper phase of the solvent system as the stationary phase and the lower phase as the mobile phase.
-
Inject the stationary phase into the high-speed counter-current chromatograph.
-
Set the rotational speed of the host machine to 700-1000 rpm (e.g., 800 rpm).[2]
-
Set the flow rate of the mobile phase to 1-4 ml/min (e.g., 2 ml/min).[2]
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude extract in the mobile phase.
-
Inject the sample into the chromatograph.
-
Collect the fractions as they elute from the system.
-
-
Final Product Isolation:
-
Combine the fractions containing pure this compound.
-
Concentrate the combined fractions and dry under reduced pressure to yield the final product.
-
Confirm the purity of the obtained this compound using High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data Summary
The following table summarizes the quantitative data from various examples of the described high-yield synthesis method.[2]
| Parameter | Example 1 | Example 2 | Example 3 |
| Solvent System (Chloroform:Methanol:Water) | 9:3:7 | 7:3:9 | 5:2:5 |
| Host Machine Rotational Speed (rpm) | 850 | 900 | 800 |
| Mobile Phase Flow Rate (ml/min) | 1 | 3 | 2 |
| Yield of this compound (g) | 1.1 | 1.2 | 1.5 |
| Purity (by HPLC) | 97.3% | 95.7% | 98.2% |
Visualizations
Experimental Workflow
Caption: High-yield extraction and purification workflow for this compound.
Putative Signaling Pathway: Induction of Apoptosis
While the specific signaling pathways of this compound are still under investigation, many phenanthrene compounds exhibit cytotoxic effects against cancer cells through the induction of apoptosis.[3][4] The following diagram illustrates a generalized apoptosis pathway that could be a putative mechanism of action for this compound.
Caption: Putative apoptosis signaling pathway induced by this compound.
Conclusion
The described method provides a robust and high-yield approach for obtaining pure this compound for research applications. This enables further investigation into its biological activities and potential therapeutic uses. The putative involvement of this compound in inducing apoptosis highlights a promising area for future cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Phenanthrene and Bibenzyl Derivatives from the Stems of Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Confusarin
Abstract
This application note details a robust methodology for the analysis of Confusarin, a naturally occurring phenanthrenoid with significant therapeutic potential, using high-resolution mass spectrometry. The protocol outlines the sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and the characteristic fragmentation pattern of this compound. The provided data and workflow are intended to guide researchers in the identification and characterization of this and structurally related compounds in complex matrices.
Introduction
This compound (1,5,6-Trimethoxyphenanthrene-2,7-diol) is a phenanthrenoid compound isolated from several orchid species, including those of the Dendrobium and Bulbophyllum genera.[1][2] These compounds have garnered interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the quality control of raw materials and the development of new therapeutic agents based on these natural products.
Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the sensitive and selective analysis of complex mixtures. This application note provides a detailed protocol for the analysis of this compound by LC-MS/MS, focusing on the elucidation of its fragmentation pattern to facilitate its unambiguous identification.
Experimental Protocol
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol. Further dilute with methanol to a working concentration of 1 µg/mL.
-
Matrix Extraction (for plant material):
-
Lyophilize and grind 1 g of the plant material to a fine powder.
-
Perform ultrasonic-assisted extraction with 20 mL of 80% methanol for 30 minutes at 40°C.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter prior to LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with a UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
-
Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS on the most abundant precursor ions.
Results and Discussion
Mass Spectrometry Fragmentation Pattern of this compound
The positive ion mode ESI mass spectrum of this compound exhibits a prominent protonated molecular ion [M+H]+ at an m/z of 301.1076, consistent with its elemental composition of C17H16O5. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that provides valuable structural information.
The primary fragmentation pathways involve the neutral loss of methyl radicals (•CH3) and carbon monoxide (CO) from the methoxy and phenolic moieties. The proposed fragmentation cascade is illustrated in the diagram below.
Table 1: High-Resolution Mass Spectrometry Data for this compound and its Fragments
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Mass Difference | Proposed Neutral Loss | Relative Intensity (%) |
| 301.1076 | 286.0841 | C16H14O5 | 15.0235 | •CH3 | 100 |
| 301.1076 | 271.0712 | C16H11O4 | 30.0364 | •CH3 + CO | 45 |
| 286.0841 | 258.0528 | C15H10O4 | 28.0313 | CO | 65 |
| 286.0841 | 243.0657 | C14H11O3 | 43.0184 | •CH3 + CO | 30 |
Note: The relative intensities are illustrative and may vary depending on the specific instrument and collision energy used.
Fragmentation Pathway Diagram
Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.
Conclusion
This application note provides a comprehensive protocol for the identification and structural characterization of this compound using LC-MS/MS. The detailed fragmentation pattern and high-resolution mass data presented herein serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development. This methodology can be readily adapted for the analysis of other phenanthrenoid compounds and for the quality control of botanical extracts.
References
Application Note: DPPH Assay Protocol for Measuring Confusarin Antioxidant Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the antioxidant activity of Confusarin using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound, a phenanthrene compound, has demonstrated notable antioxidant properties.[1] The DPPH assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of compounds.[2][3] This protocol details the preparation of reagents, the step-by-step assay procedure, and the necessary calculations to determine the half-maximal inhibitory concentration (IC50), a key measure of antioxidant efficacy.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3][4] DPPH is a stable radical that has a deep purple color in solution and exhibits a strong absorbance maximum around 517 nm.[2][5] When the DPPH radical is reduced by an antioxidant, its purple color fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[3][6] This change in color and the resulting decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[2]
Antioxidant Mechanism of this compound
Materials and Reagents
-
This compound (analyte)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Quercetin (positive control)[7]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm[9]
-
Adjustable micropipettes
-
Analytical balance
-
Volumetric flasks and other standard laboratory glassware
-
Aluminum foil
Experimental Protocol
This protocol is designed for a 96-well plate format for efficient analysis of multiple concentrations.
Reagent Preparation
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[10]
-
Wrap the flask in aluminum foil to protect the solution from light, as DPPH is light-sensitive.[7][11]
-
This solution should be prepared fresh daily.[11] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[2][8]
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Dissolve 10 mg of this compound in 10 mL of methanol or a suitable solvent in which it is fully soluble.
-
-
This compound Serial Dilutions:
-
Perform serial dilutions of the this compound stock solution to prepare a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Prepare a stock solution of a known antioxidant like ascorbic acid or quercetin in the same manner as the this compound stock solution.
-
Prepare a similar range of serial dilutions for the positive control.
-
Assay Procedure
-
Plate Setup:
-
Add 100 µL of the various concentrations of this compound dilutions to the wells of the 96-well plate in triplicate.
-
Add 100 µL of the positive control dilutions to separate wells in triplicate.
-
Prepare a blank control by adding 100 µL of the solvent (e.g., methanol) to three wells.[2]
-
-
Reaction Initiation:
-
Incubation:
-
Absorbance Measurement:
Experimental Workflow Diagram
Data Analysis and Presentation
Calculation of Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:[3][14]
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the blank (solvent + DPPH solution).
-
A_sample is the absorbance of the test sample (this compound + DPPH solution).
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[4][15]
-
Plot the % Scavenging Activity (y-axis) against the corresponding concentrations of this compound (x-axis).
-
Determine the IC50 value from the dose-response curve. This can be done by using linear regression analysis from the linear portion of the curve and solving for x when y=50.[16][17]
Data Presentation
The results should be summarized in a table for clear comparison.
| Compound | Concentration Range Tested (µg/mL) | IC50 Value (µg/mL) |
| This compound | 1 - 100 | 19.63 ± 0.09[1] |
| Ascorbic Acid (Control) | 1 - 20 | ~5 |
Note: The IC50 value for Ascorbic Acid is an approximate literature value for comparison; it should be determined experimentally alongside this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity | MDPI [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Antioxidant Activities of Fractions of Polymeric Procyanidins from Stem Bark of Acacia confusa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 8. genspark.ai [genspark.ai]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. abcam.cn [abcam.cn]
- 13. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Potential of Novel Natural Compounds: A Guide to Cell-Based Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. This document provides a comprehensive guide to evaluating the cytotoxic effects of a novel natural compound, using the hypothetical molecule "Confusarin" as an example. These protocols are designed to be adaptable for a wide range of natural products and cell lines, enabling researchers to generate robust and reproducible data.
Introduction to Cytotoxicity and Cell-Based Assays
Cytotoxicity refers to the ability of a substance to induce cell damage or death. In the context of drug development, particularly for anti-cancer therapies, cytotoxicity is a desired characteristic of lead compounds. Cell-based assays are fundamental tools for assessing the cytotoxic potential of novel compounds. They provide quantitative data on cell viability, proliferation, and the mechanisms of cell death. This guide focuses on three widely used assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for characterizing programmed cell death.
Data Presentation: Quantifying Cytotoxicity
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results. The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays, representing the concentration of a compound that inhibits a biological process by 50%.
Table 1: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 15.2 ± 1.8 |
| A549 (Lung Cancer) | MTT | 48 | 25.5 ± 3.1 |
| HEK293 (Normal Kidney) | MTT | 48 | > 100 |
| MCF-7 (Breast Cancer) | LDH | 48 | 22.8 ± 2.5 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 3.5 ± 0.5 | 1.2 ± 0.3 |
| This compound | 15 | 28.7 ± 2.9 | 10.4 ± 1.5 |
| Staurosporine (Positive Control) | 1 | 45.1 ± 4.2 | 15.8 ± 2.1 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cytotoxic activity of a novel natural compound like this compound.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1] The amount of formazan produced is proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[4][5] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late apoptosis.[4][5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous (untreated) and maximum release controls.
Apoptosis Assays
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[6][7] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[2]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[9] Caspase-3 is a critical executioner caspase. This assay uses a synthetic substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.[10]
Protocol:
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Lysate Incubation: Incubate the cell lysates with the caspase-3 substrate in a 96-well plate.
-
Signal Detection: Measure the fluorescence or absorbance using a microplate reader.[11]
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are powerful tools for visualizing complex processes. The following diagrams were created using the Graphviz DOT language to illustrate the experimental workflow and a generalized apoptosis signaling pathway.
Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.
Caption: Generalized apoptosis signaling pathways.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. ozbiosciences.com [ozbiosciences.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. abcam.cn [abcam.cn]
- 8. benchchem.com [benchchem.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Supercritical CO2 Extraction of Confusarin from Orchids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Confusarin is a phenanthrene compound found in various orchid species, notably Dendrobium fimbriatum. Phenanthrenes from orchids have garnered scientific interest due to their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Supercritical CO2 extraction is a green and efficient technology for the selective extraction of bioactive compounds from natural sources. This document provides detailed application notes and protocols for the extraction of this compound from orchids using supercritical CO2, along with methods for its quantification and an overview of its known biological activities.
Supercritical CO2 Extraction of this compound
Supercritical fluid extraction (SFE) using carbon dioxide offers a sustainable alternative to traditional solvent extraction methods. By manipulating temperature and pressure, the solvating power of supercritical CO2 can be tuned to selectively extract target compounds like this compound.
Table 1: Supercritical CO2 Extraction Parameters for this compound from Dendrobium fimbriatum
| Parameter | Range | Optimal (Example) | Reference |
| Raw Material | Dried and crushed stems of Dendrobium fimbriatum | 20-80 mesh particle size | |
| Extraction Temperature | 30 - 60 °C | 35 °C | |
| Extraction Pressure | 20 - 30 MPa | 27 MPa | |
| Extraction Time | 1 - 4 hours | 2 hours | |
| CO2 Flow Rate | 1 - 5 mL/min per gram of material | 6 mL/min/g (in a specific example) |
Experimental Protocol: Supercritical CO2 Extraction
This protocol is based on the methodology described in Chinese patent CN103265414A.
1. Material Preparation:
-
Obtain dried stems of Dendrobium fimbriatum.
-
Grind the dried stems to a particle size of 20-80 mesh.
2. Supercritical CO2 Extraction:
-
Load the ground orchid material into the extraction vessel of a supercritical fluid extractor.
-
Set the extraction temperature to 35 °C and the pressure to 27 MPa.
-
Initiate the flow of supercritical CO2 at a rate of approximately 6 mL/min per gram of raw material.
-
Continue the extraction for 2 hours.
-
The extract is collected in a separator at a lower pressure and temperature, allowing the CO2 to return to a gaseous state and the extract to precipitate.
3. Crude Extract Processing:
-
Dissolve the collected extract in chloroform.
-
Filter the solution to remove any insoluble particles.
-
Evaporate the chloroform under reduced pressure to obtain the crude this compound extract.
4. Purification (as described in the patent):
-
The patent suggests further purification of the crude extract using high-speed counter-current chromatography to obtain pure this compound.
Note on Yield: The final yield of pure this compound is not explicitly stated in the source literature. The yield of crude extracts from supercritical CO2 extraction of plant materials can range from approximately 2% to over 15%, depending on the plant material and extraction conditions. Further purification steps will result in a lower final yield of the pure compound.
Experimental Workflow Diagram
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) in Natural Product Purification
Topic: High-speed counter-current chromatography for Confusarin purification
Audience: Researchers, scientists, and drug development professionals.
Note on "this compound": Following a comprehensive review of the provided search results, there is no specific scientific literature detailing a compound named "this compound" or its purification using High-Speed Counter-Current Chromatography (HSCCC). The search results do, however, provide extensive information on the chemical constituents of Polygala tenuifolia, a plant from which novel compounds are often isolated, and general and specific applications of HSCCC for purifying various natural products.
Therefore, this document will provide a detailed, generalized application note and protocol for the purification of a xanthone, a class of compounds found in Polygala tenuifolia[1][2][3], using HSCCC. This protocol is constructed based on established HSCCC methodologies and best practices found in the provided literature for similar compounds.[4][5][6] Researchers can adapt this framework for their specific target compounds.
Introduction to High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that utilizes a continuous flow of a liquid mobile phase through a liquid stationary phase, which is held in place by a centrifugal force.[7][8] This method eliminates the need for a solid support matrix, thereby preventing irreversible adsorption of the sample and ensuring high recovery of target compounds.[6] HSCCC is particularly well-suited for the preparative separation and purification of natural products due to its excellent sample loading capacity, high resolution, and scalability.[9][10]
Advantages of HSCCC for Natural Product Purification:
-
High Sample Recovery: Minimizes sample loss due to the absence of a solid support.[6]
-
Versatility: A wide range of solvent systems can be employed to separate compounds with varying polarities.[7]
-
Scalability: The method can be scaled up from analytical to preparative quantities.
-
Reduced Solvent Consumption: Compared to traditional column chromatography, HSCCC can be more efficient in solvent use.
Application: Purification of Xanthones from a Crude Plant Extract
This section outlines the application of HSCCC for the isolation and purification of a target xanthone from a crude extract of a medicinal plant, such as Polygala tenuifolia. Xanthones are a class of polyphenolic compounds with various reported biological activities, including anti-inflammatory and neuroprotective effects.[3]
Principle of Separation
The separation of the target xanthone is based on its differential partitioning between two immiscible liquid phases (a two-phase solvent system). The partition coefficient (K) of the compound, defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase, is a critical parameter for successful separation.[7][11] An optimal K value is typically between 0.5 and 2.0.
Experimental Workflow
The overall workflow for the purification of a xanthone using HSCCC is depicted below.
Caption: Experimental workflow for xanthone purification.
Experimental Protocols
Materials and Reagents
-
Crude Extract: Dried and powdered plant material extracted with a suitable solvent (e.g., 70% methanol).[2]
-
Solvents: All solvents for HSCCC should be of analytical or HPLC grade. A common solvent system for compounds of medium polarity is the hexane-ethyl acetate-methanol-water (HEMWat) system.[9][10]
-
HSCCC Instrument: A preparative HSCCC instrument equipped with a multi-layer coil, a pump, a sample injection valve, and a fraction collector.
-
Analytical Instruments: Thin-Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, and Mass Spectrometer (MS).
Protocol for HSCCC Separation of a Target Xanthone
-
Solvent System Selection and Preparation:
-
Select a suitable two-phase solvent system. For xanthones, a system like ethyl acetate-n-butanol-water or chloroform-methanol-water might be appropriate.
-
Prepare the chosen solvent system by mixing the solvents in a separatory funnel at the desired volume ratio.
-
Allow the phases to separate and degas both the upper (stationary) and lower (mobile) phases before use.
-
-
Determination of the Partition Coefficient (K):
-
Dissolve a small amount of the crude extract in a known volume of the pre-equilibrated two-phase solvent system.
-
Shake the mixture vigorously and allow the layers to separate.
-
Analyze the concentration of the target xanthone in both the upper and lower phases by HPLC.
-
Calculate the K value (K = concentration in upper phase / concentration in lower phase, if the upper phase is stationary). Adjust the solvent system composition to achieve an optimal K value (0.5 < K < 2.0).[11]
-
-
HSCCC Instrument Setup and Operation:
-
Fill the entire column with the stationary phase (e.g., the upper phase).
-
Set the desired revolution speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (e.g., the lower phase) into the column at a specific flow rate (e.g., 1.5-2.5 mL/min).
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet and a stable stationary phase retention is achieved), the system is ready for sample injection.
-
-
Sample Preparation and Injection:
-
Dissolve the crude extract in a suitable volume of the biphasic solvent system (e.g., a 1:1 mixture of the upper and lower phases).
-
Inject the sample solution into the column through the sample loop.
-
-
Elution and Fraction Collection:
-
Continue pumping the mobile phase.
-
Collect fractions of the eluent at regular intervals using a fraction collector.
-
-
Analysis of Fractions and Recovery of Pure Compound:
-
Analyze the collected fractions by TLC or HPLC to identify those containing the target xanthone.
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent to obtain the purified xanthone.
-
Determine the purity of the final product by HPLC.
-
Confirm the structure of the purified compound using NMR and MS techniques.[4][6]
-
Data Presentation
The following tables summarize hypothetical quantitative data for a typical HSCCC purification of a xanthone.
Table 1: HSCCC Operating Parameters
| Parameter | Value |
| Apparatus | Preparative HSCCC |
| Coil Volume | 250 mL |
| Two-Phase Solvent System | Ethyl Acetate-n-Butanol-Water |
| Volume Ratio | 5:1:5 (v/v/v) |
| Mobile Phase | Lower Aqueous Phase |
| Stationary Phase | Upper Organic Phase |
| Revolution Speed | 850 rpm |
| Flow Rate of Mobile Phase | 2.0 mL/min |
| Sample Size | 200 mg of crude extract |
| Detection Wavelength | 254 nm |
Table 2: Purification Results
| Compound | Amount Loaded (mg) | Amount Obtained (mg) | Purity (%) | Recovery (%) |
| Target Xanthone | 50 (in 200 mg crude) | 46 | 98.5 | 92 |
Signaling Pathway Visualization (Hypothetical)
Many natural products, including xanthones, are investigated for their effects on cellular signaling pathways. The following diagram illustrates a hypothetical inhibitory effect of a purified xanthone on a pro-inflammatory signaling pathway.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of preparative high-speed counter-current chromatography for separation and purification of arctiin from Fructus Arctii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ORGANIC-HIGH IONIC STRENGTH AQUEOUS SOLVENT SYSTEMS FOR SPIRAL COUNTER-CURRENT CHROMATOGRAPHY: GRAPHIC OPTIMIZATION OF PARTITION COEFFICIENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple method to optimize the HSCCC two-phase solvent system by predicting the partition coefficient for target compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Confusarin Yield from Dendrobium Species
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to enhance the production of Confusarin, a bioactive bibenzyl compound found in various Dendrobium species.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing the yield of this compound?
A1: The primary strategies involve manipulating the plant's biosynthetic pathways and optimizing recovery processes. These can be broadly categorized into three main areas:
-
Elicitation: Applying stress-inducing compounds (elicitors) to in vitro cultures to trigger the plant's defense mechanisms, which often includes the overproduction of secondary metabolites like this compound.[1]
-
Precursor Feeding: Supplying the culture medium with biosynthetic precursors, such as L-phenylalanine, to increase the availability of the initial building blocks required for this compound synthesis.[1][2]
-
Optimization of Culture and Extraction Conditions: Refining the in vitro growth environment (e.g., light, nutrients) and developing highly efficient methods to extract the compound from the plant biomass.[3][4]
Q2: How do elicitors work, and which ones are effective for bibenzyl production in Dendrobium?
A2: Elicitors are molecules that stimulate a defense response in plants, leading to the activation of genes involved in secondary metabolite synthesis. For bibenzyl compounds like this compound and the related moscatilin in Dendrobium, several elicitors have proven effective. Methyl jasmonate (MeJA), salicylic acid (SA), and chitosan are known to significantly enhance production.[1] They activate signaling pathways that upregulate the expression of key enzymes in the phenylpropanoid pathway, such as Phenylalanine Ammonia-Lyase (PAL) and Bibenzyl Synthase (BBS).
Q3: What is precursor feeding and how does it improve this compound yield?
A3: Precursor feeding is the technique of adding a compound that is an early intermediate in a biosynthetic pathway to the growth medium.[2] this compound, like other bibenzyls and stilbenoids, is synthesized via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[2][5][6] By supplementing the culture with L-phenylalanine, you increase the substrate pool for the pathway's enzymes, potentially overcoming rate-limiting steps and channeling more resources towards the synthesis of the target compound.[1]
Q4: Which in vitro culture system is best for producing this compound?
A4: While various systems can be used, cell suspension cultures and callus-derived plantlets have shown significant potential for producing bibenzyl derivatives in Dendrobium.[1][7] Cell suspension cultures in bioreactors allow for greater control over environmental conditions and easier application of elicitors and precursors, making them suitable for large-scale production.[7] Studies on the related compound moscatilin found that differentiated tissues (callus-derived plantlets) yielded high amounts when treated with precursors, suggesting that some level of tissue differentiation is beneficial.[1]
Q5: How can the extraction process for this compound be optimized?
A5: The efficiency of extraction is critical for maximizing the final yield. Optimization often involves using Response Surface Methodology (RSM) to test variables such as solvent type, solvent concentration, extraction time, temperature, and solid-to-liquid ratio.[4][8] For flavonoids in Dendrobium officinale, an optimized ethanol-based extraction significantly improved yield.[4] A similar approach can be applied to this compound, which is also a phenolic compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in yield after elicitor treatment. | 1. Inappropriate elicitor concentration (too low or too high).2. Incorrect timing of elicitor application.3. Elicitor degradation or inactivity. | 1. Perform a dose-response experiment to find the optimal concentration. Start with a range based on literature values (e.g., 50-200 µM for MeJA or SA).[7]2. Apply the elicitor during the exponential growth phase of the culture.3. Prepare fresh elicitor solutions for each experiment. |
| Plant tissue shows browning or necrosis after adding elicitors. | 1. Elicitor concentration is too high, causing cellular toxicity.2. Prolonged exposure to the elicitor. | 1. Reduce the elicitor concentration.2. Decrease the duration of the treatment. For example, long-term treatment with chitosan has been noted to be toxic.[1]3. Test a different, less harsh elicitor. |
| Precursor feeding does not enhance yield. | 1. Precursor toxicity at the concentration used.2. Inefficient uptake of the precursor by the cells.3. A downstream enzymatic step, not the precursor supply, is the rate-limiting factor. | 1. Test a range of precursor concentrations to identify a non-toxic, effective level.2. Adjust the pH of the medium to optimize precursor uptake.3. Combine precursor feeding with an elicitor to upregulate the entire pathway.[9] |
| High variability in this compound yield between experimental batches. | 1. Inconsistent culture conditions (light, temperature, medium composition).2. Genetic or epigenetic variation in the plant material.3. Inconsistent inoculum size or age. | 1. Strictly control and monitor all environmental parameters.2. Use a single, stable, and high-yielding cell line for all experiments.3. Standardize the amount and growth stage of the inoculum used to start each culture. |
| Low extraction efficiency. | 1. Incorrect solvent polarity for this compound.2. Insufficient extraction time or temperature.3. Degradation of the compound during extraction. | 1. Test solvents with varying polarities. Ethanol or methanol are common starting points for phenolic compounds.[4]2. Optimize extraction parameters (time, temperature, solid-liquid ratio) using a systematic approach like RSM.[10]3. Use extraction methods that avoid high heat if the compound is thermolabile. Protect extracts from light. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing related bibenzyl and phenolic compounds in Dendrobium and other species, providing a reference for expected outcomes.
Table 1: Effect of Elicitors on Moscatilin (a Bibenzyl) Yield in Dendrobium ovatum [1]
| Elicitor (Concentration) | Yield Range (µg/g Dry Weight) | Fold Increase (Approx.) |
| Control (No Elicitor) | 3.2 - 5.1 | 1x |
| Salicylic Acid (100 µM) | 12 - 22 | ~4x |
| Methyl Jasmonate (100 µM) | 11 - 19 | ~3x |
| Chitosan (100 mg/L) | 15 - 25 | ~5x |
| Yeast Extract (5 g/L) | 5.4 - 8.9 | ~1.5x |
Table 2: Example of Optimized Extraction Parameters for Flavonoids in Dendrobium officinale using RSM [4]
| Parameter | Optimal Value |
| Ethanol Concentration | 78% |
| Number of Extractions | 6 |
| Extraction Time | 2 hours |
| Solid-to-Liquid Ratio | 1:50 (g/mL) |
Visualized Pathways and Workflows
Caption: Simplified biosynthetic pathway leading to this compound production.
Caption: General experimental workflow for enhancing and quantifying this compound.
Caption: A decision tree for troubleshooting low this compound yield.
Detailed Experimental Protocols
Protocol 1: Elicitation in Dendrobium Cell Suspension Culture
-
Culture Initiation: Initiate cell suspension cultures from friable callus of a selected Dendrobium species in a suitable liquid medium (e.g., MS medium) supplemented with plant growth regulators.
-
Growth Monitoring: Subculture the cells every 2-3 weeks. Monitor the growth curve to identify the mid-exponential growth phase.
-
Elicitor Preparation: Prepare a stock solution of the chosen elicitor (e.g., 100 mM Methyl Jasmonate in ethanol or 10 mg/mL Chitosan in dilute acetic acid). Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Elicitation: On day 10-14 of the culture (or at the determined mid-exponential phase), add the sterile elicitor solution to the flasks to achieve the desired final concentration (e.g., 100 µM MeJA). Include a control group where only the solvent is added.
-
Incubation: Return the flasks to the shaker and incubate under standard conditions for a defined period (e.g., 5-10 days).
-
Harvesting: Separate the cells from the medium by vacuum filtration. Freeze both the cell biomass and the medium separately at -80°C for later analysis.
Protocol 2: Precursor Feeding Experiment
-
Culture and Growth: Follow steps 1 and 2 from the Elicitation protocol.
-
Precursor Preparation: Prepare a stock solution of L-phenylalanine (e.g., 100 mM in sterile distilled water). Filter-sterilize the solution.
-
Feeding: At the beginning of the culture cycle (Day 0) or during the early exponential phase, add the sterile precursor solution to the culture medium to the desired final concentration (e.g., 0.05 mM).
-
Combined Treatment (Optional): To test for synergistic effects, combine precursor feeding at Day 0 with elicitation during the mid-exponential phase as described in Protocol 1.
-
Incubation and Harvesting: Incubate the cultures for the full cycle (e.g., 21-28 days) before harvesting the biomass and medium as described above.
Protocol 3: Optimized Solvent Extraction of Bibenzyls
-
Sample Preparation: Lyophilize (freeze-dry) the harvested Dendrobium biomass to obtain a dry powder.
-
Extraction: Weigh 100 mg of the dry powder into a tube. Add 10 mL of the optimized extraction solvent (e.g., 78% ethanol in water).
-
Sonication/Shaking: Place the tube in an ultrasonic bath or on an orbital shaker at a controlled temperature for the optimized duration (e.g., 2 hours).
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid debris.
-
Collection and Repetition: Carefully collect the supernatant. For exhaustive extraction, repeat the process (steps 2-4) on the remaining pellet for the optimized number of cycles (e.g., 6 times), pooling the supernatants.
-
Final Preparation: Evaporate the pooled supernatant to dryness under a vacuum. Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol) for HPLC or UPLC-MS/MS analysis. Filter the final sample through a 0.45 µm filter before injection.
References
- 1. In vitro bioproduction and enhancement of moscatilin from a threatened tropical epiphytic orchid, Dendrobium ovatum (Willd.) Kraenzl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of stilbene production by mulberry Morus alba root culture via precursor feeding and co-elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Flavonoid Extraction in Dendrobium officinale Leaves and Their Inhibitory Effects on Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of quercetin extraction method in Dendrobium officinale by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Three Extraction Methods and Their Effect on the Structure and Antioxidant Activity of Polysaccharides in Dendrobium huoshanense - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low solubility of Confusarin in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Confusarin during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Q2: How can I prepare a stock solution of this compound?
Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.
Basic Protocol for Preparing a this compound Stock Solution:
-
Weigh the desired amount of solid this compound.
-
Dissolve it in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure the compound is completely dissolved by vortexing or gentle sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
For cell-based assays, this DMSO stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: My this compound precipitates when I dilute the DMSO stock solution in my aqueous buffer or cell culture medium. What should I do?
This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Further Dilution in DMSO: Before adding to the aqueous medium, perform initial serial dilutions of your concentrated stock in DMSO. Then, add the final, more diluted DMSO solution to your aqueous buffer.
-
Increase Final Volume: Dilute the DMSO stock into a larger volume of the aqueous solution while vortexing to facilitate mixing and prevent immediate precipitation.
-
Use of a Co-solvent: In some cases, a co-solvent system can be employed. For instance, a 1:2 solution of DMSO:PBS (pH 7.2) has been used to dissolve phenanthrene.
-
Consider Formulation Strategies: For more persistent precipitation issues, you may need to explore formulation strategies to enhance solubility (see Q4).
Q4: What are the recommended strategies to improve the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The choice of method will depend on the specific experimental requirements.
| Strategy | Description | Key Considerations |
| pH Adjustment | This compound has two phenolic hydroxyl groups, which can be deprotonated at higher pH values, increasing its solubility in aqueous solutions. | The pKa of this compound is not readily available, but for phenolic compounds, increasing the pH above their pKa will significantly increase solubility. However, the pH must be compatible with your experimental system (e.g., cell viability). |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent can increase solubility. | Common co-solvents include ethanol, polyethylene glycol (PEG), and DMSO. The concentration of the co-solvent must be optimized to be non-toxic to cells. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water. | Biocompatible surfactants like Tween® 80 or Poloxamer 188 can be used. The concentration should be above the critical micelle concentration (CMC) but below levels that cause cell lysis. |
| Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. | β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. The stoichiometry of the complex and binding affinity should be considered. |
| Nanoparticle Formulation | Formulating this compound as nanoparticles can increase its surface area and dissolution rate, leading to improved apparent solubility. | Techniques include solid lipid nanoparticles (SLNs) or polymeric nanoparticles. This is a more advanced technique requiring specialized equipment. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | - Precipitation of this compound at higher concentrations.- Cytotoxicity of the solvent (e.g., DMSO). | - Visually inspect your assay plates for any precipitation after adding the compound.- Prepare fresh dilutions for each experiment.- Include a vehicle control (medium with the same final concentration of DMSO) in all experiments. Ensure the final DMSO concentration is below 0.5%. |
| Low or no biological activity observed | - The compound is not sufficiently soluble in the assay medium to reach an effective concentration. | - Confirm the solubility of this compound in your specific assay medium at the concentrations being tested.- Consider using one of the solubility enhancement techniques described in Q4. |
| Difficulty dissolving the solid compound | - Inappropriate solvent. | - Use a suitable organic solvent like DMSO, ethanol, or acetone for initial dissolution before preparing aqueous dilutions. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound (MW: 300.31 g/mol ), 100% DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 3.0 mg of this compound powder.
-
Add 1.0 mL of 100% DMSO to the powder.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
General Protocol for Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound DMSO stock solution in culture medium.
-
Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
This compound's biological activities, such as its anti-inflammatory and cytotoxic effects, are likely mediated through the modulation of specific signaling pathways.
Potential Signaling Pathways Modulated by this compound
Based on studies of structurally related phenanthrenoids and other natural compounds with similar biological activities, this compound may influence the following pathways:
-
Anti-inflammatory Effects:
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.
-
MAPK Signaling Pathway: Modulation of MAPK pathways (e.g., p38, JNK) is a common mechanism for anti-inflammatory compounds.
-
-
Cytotoxic and Apoptotic Effects:
-
Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.
-
Extrinsic (Death Receptor) Apoptosis Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their receptors, leading to the activation of caspase-8 and subsequent executioner caspases.
-
Diagrams of Signaling Pathways and Workflows
Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.
Preventing degradation of Confusarin during extraction and storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Confusarin during extraction and storage. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the stability and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it susceptible to degradation?
This compound is a phenanthrenoid compound, specifically 1,5,6-Trimethoxyphenanthrene-2,7-diol, that has been isolated from several orchid species, such as Eria confusa and Dioscorea esculenta[1][2]. Its chemical structure contains a phenanthrene backbone with multiple hydroxyl (-OH) groups[1]. These phenolic hydroxyl groups are highly susceptible to oxidation, which is the primary cause of degradation. Factors like exposure to oxygen, light, elevated temperatures, and non-neutral pH can accelerate this process, leading to loss of purity and biological activity.
Q2: My this compound solution has turned brown. What does this indicate?
A color change, particularly to yellow or brown, is a common visual indicator of degradation. This is likely due to the oxidation of the phenolic hydroxyl groups on the this compound molecule, leading to the formation of quinone-type structures and other colored degradation products. To prevent this, it is critical to handle and store the compound under conditions that minimize exposure to oxygen and light.
Q3: What are the optimal storage conditions for this compound?
To ensure long-term stability, both solid and dissolved this compound require specific storage conditions. Improper storage is a leading cause of sample degradation.
Q4: Which solvents should I use for extraction and storage?
The choice of solvent is critical for both extraction efficiency and stability. Methanol and ethyl acetate are commonly used for extraction and partitioning[2]. For purification, a solvent system of chloroform, methanol, and water has been used in high-speed counter-current chromatography[3]. When preparing solutions for storage, it is crucial to use high-purity, degassed solvents to remove dissolved oxygen. For long-term storage in solution, aprotic solvents may offer better stability than protic solvents like methanol if hydrolysis is a concern, although oxidation remains the primary risk.
Troubleshooting Guide
This section addresses specific problems you may encounter during the extraction and analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Extraction Yield | 1. Degradation during extraction: Exposure to heat, light, or oxygen. 2. Inefficient Solvent: The chosen solvent may not be optimal for this compound. 3. Incomplete Cell Lysis: Insufficient grinding or homogenization of the source material. | 1. Work quickly in a shaded area, use chilled solvents, and consider adding an antioxidant like ascorbic acid or BHT to the extraction solvent. 2. Test different solvents or solvent mixtures of varying polarities (e.g., methanol, ethyl acetate, acetone)[4][5]. 3. Ensure the plant or fungal material is finely powdered or thoroughly homogenized to maximize surface area for extraction[3]. |
| Emulsion During Liquid-Liquid Partitioning | 1. Vigorous Shaking: High agitation can create stable emulsions, especially with samples high in lipids or surfactants[6]. 2. Similar Densities: The aqueous and organic phases have similar densities. | 1. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking[6]. 2. Add a saturated NaCl solution (brine) to the aqueous layer to increase its ionic strength and density, which helps break the emulsion (salting out)[6]. 3. If the problem persists, consider centrifugation at low speed to separate the layers. |
| New/Unknown Peaks in HPLC/LC-MS Analysis | 1. Degradation: The new peaks are likely degradation products formed during storage or sample preparation. 2. Solvent Impurities: Impurities in the solvent or reactions with the solvent. 3. Contamination: Contamination from glassware or other equipment. | 1. Re-evaluate your storage conditions (see table below). Analyze a freshly prepared standard to confirm. 2. Use high-purity, HPLC-grade solvents. Avoid chlorinated solvents like chloroform for long-term storage as they can degrade to form acidic byproducts[3]. 3. Ensure all glassware is meticulously cleaned and rinsed with a final high-purity solvent. |
| Precipitation of Compound in Stored Solution | 1. Supersaturation: The solution was prepared at a higher temperature and the compound precipitated upon cooling. 2. Solvent Evaporation: The storage container was not sealed properly, leading to increased concentration. 3. Change in pH: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions, affecting solubility. | 1. Gently warm the solution and sonicate to redissolve. If it precipitates again at storage temperature, the concentration is too high for that solvent/temperature combination. 2. Use vials with PTFE-lined screw caps and seal with paraffin film for long-term storage. 3. Use a buffered solvent system if pH sensitivity is a concern, but be aware that buffer components can also affect stability. |
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Atmosphere | Light Condition | Notes |
| Solid (Powder) | Short-Term (< 1 month) | 4°C | Standard | Amber Vial / Dark | Ensure the powder is completely dry. |
| Solid (Powder) | Long-Term (> 1 month) | -20°C or -80°C | Inert Gas (Argon/N₂) | Amber Vial / Dark | Backfill vial with inert gas before sealing to displace oxygen. |
| In Solution | Short-Term (< 1 week) | 4°C | Inert Gas (Argon/N₂) | Amber Vial / Dark | Use degassed, high-purity solvents. |
| In Solution | Long-Term (> 1 week) | -80°C | Inert Gas (Argon/N₂) | Amber Vial / Dark | Flash-freeze aliquots in degassed solvent to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Best Practices
Protocol 1: Optimized Extraction & Purification Workflow
This protocol integrates best practices to minimize degradation during the initial extraction and purification of this compound from a solid biological matrix (e.g., dried orchid or fungal culture).
Caption: Workflow for minimizing this compound degradation during extraction.
Protocol 2: Forced Degradation Study (Stability Assessment)
To quantitatively assess this compound's stability, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce and identify degradation products.
-
Prepare Stock Solution: Accurately prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Aliquot and Stress: Dispense aliquots of the stock solution into separate amber HPLC vials for each stress condition:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat at 60-80°C.
-
Photolytic: Expose to UV light (e.g., 254 nm) or direct sunlight.
-
Control: Keep an aliquot at 4°C in the dark.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). For acid/base hydrolysis, neutralize the sample before analysis.
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase and PDA detector).
-
Evaluation: Compare the chromatograms. A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation. Calculate the percentage of degradation relative to the control.
Troubleshooting Logic Diagram
Use this diagram to diagnose the root cause of unexpected experimental results.
Caption: Decision tree for troubleshooting this compound purity issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103265414A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Unconventional semi-solid cultivation enhances cytochalasins production by the Colombian fungus Xylaria sp. CM-UDEA-H199 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which Extraction Solvents and Methods Are More Effective in Terms of Chemical Composition and Biological Activity of Alcea fasciculiflora from Turkey? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Common challenges in the isolation of phenanthrenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of phenanthrenoids.
Troubleshooting Guide
Problem 1: Low Yield of Phenanthrenoid Extract
Q: We are experiencing a significantly lower than expected yield of our target phenanthrenoid after the initial extraction. What are the potential causes and how can we improve our yield?
A: Low extraction yields can stem from several factors, from the initial sample preparation to the extraction conditions. Here is a systematic approach to troubleshooting this issue:
Possible Causes & Corrective Actions:
-
Improper Plant Material Preparation:
-
Issue: Incomplete drying of plant material can lead to enzymatic degradation of phenanthrenoids. Insufficient grinding reduces the surface area for efficient solvent penetration.[1]
-
Solution: Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder to maximize the surface area for extraction.[1]
-
-
Suboptimal Solvent Selection:
-
Issue: The polarity of the extraction solvent may not be suitable for the target phenanthrenoid. Phenanthrenoids encompass a range of polarities depending on their substitutions (e.g., hydroxyl, methoxy groups).
-
Solution: A solvent polarity gradient is often effective. Start with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by solvents of increasing polarity such as ethyl acetate, and finally methanol or ethanol to extract more polar phenanthrenoids. For phenanthrenoid glycosides, a higher proportion of alcohol in an alcohol-water mixture is often necessary.
-
-
Insufficient Extraction Time or Temperature:
-
Issue: The extraction period may be too short, or the temperature too low for the solvent to effectively penetrate the plant matrix and dissolve the target compounds.
-
Solution: Optimize the extraction time and temperature. For maceration, extend the extraction period with agitation. For Soxhlet extraction, ensure a sufficient number of cycles. Gentle heating can improve extraction efficiency, but be cautious of potential degradation of thermally labile compounds.[1]
-
-
Inadequate Solvent-to-Solid Ratio:
-
Issue: An insufficient volume of solvent will become saturated with various extracted compounds, preventing the complete extraction of the target phenanthrenoid.
-
Solution: Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w) solvent to dry plant material. Experiment with different ratios to find the optimal balance between yield and solvent consumption.[1]
-
-
Degradation During Extraction:
-
Issue: Some phenanthrenoids can be sensitive to light, heat, or pH changes during extraction. Under UV irradiation, stilbene precursors can cyclize to form dihydrophenanthrenes, which might be an intended or unintended transformation.[2]
-
Solution: Protect the extraction setup from direct light. Use moderate temperatures. If the target compounds are pH-sensitive, consider buffering the extraction solvent.
-
Summary of Solvent Systems for Phenanthrenoid Extraction:
| Plant Family | Solvent System | Target Compounds |
| Orchidaceae | Methanol, Ethanol, Chloroform-Methanol | Phenanthrenes, Dihydrophenanthrenes[2] |
| Juncaceae | Acetone-Water, Methanol | Phenanthrenoids, Dehydrojuncusol |
| Dioscoreaceae | Ethanol, Methanol | Phenanthrenes, Dihydrophenanthrenes[3] |
Problem 2: Difficulty in Separating Co-eluting Impurities
Q: During column chromatography (silica gel or HPLC), our target phenanthrenoid consistently co-elutes with impurities, making purification difficult. How can we improve the separation?
A: Co-elution is a frequent challenge in the purification of natural products from complex mixtures.[4] Phenanthrenoids, with their often similar structures and polarities, are particularly prone to this issue. Here are strategies to enhance separation:
Troubleshooting Strategies for Co-elution:
-
Optimize the Mobile Phase:
-
Silica Gel Chromatography: If using a binary solvent system (e.g., hexane/ethyl acetate), try altering the solvent ratio in small increments. If this fails, introduce a third solvent with a different polarity or selectivity (e.g., dichloromethane, acetone) to create a ternary system. This can alter the interactions of the compounds with the stationary phase.
-
Preparative HPLC: Modify the mobile phase composition. If using a methanol-water gradient, try substituting methanol with acetonitrile, which has different selectivity. Adding a small amount of acid (e.g., formic acid or acetic acid) can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially altered retention times.
-
-
Change the Stationary Phase:
-
Issue: The current stationary phase may not have the required selectivity to resolve the compounds.
-
Solution: If using standard silica gel, consider using a different adsorbent like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). For HPLC, switching to a column with a different chemistry (e.g., phenyl-hexyl or cyano) can provide the necessary selectivity.
-
-
Employ Gradient Elution:
-
Issue: Isocratic elution may not be sufficient to separate compounds with close retention times.
-
Solution: Use a shallow gradient of the mobile phase. A slow, gradual increase in the stronger solvent can effectively resolve closely eluting peaks.[5]
-
-
Consider Orthogonal Separation Techniques:
-
Issue: A single chromatographic method may be insufficient.
-
Solution: Combine different separation techniques that rely on different principles. For example, after an initial separation on silica gel (normal phase), purify the mixed fractions using reversed-phase preparative HPLC.
-
General Workflow for Phenanthrenoid Isolation:
Caption: A general experimental workflow for the isolation of phenanthrenoids.
Frequently Asked Questions (FAQs)
Q1: My phenanthrenoid has poor solubility in common extraction and chromatography solvents. What can I do?
A1: Poor solubility can significantly hinder both extraction and purification.[6] Consider the following approaches:
-
Co-solvency: Use a mixture of solvents. For example, if your compound is poorly soluble in methanol but soluble in dichloromethane, a mixture of the two might provide the optimal solubility for chromatography.[7]
-
Particle Size Reduction: Micronization of the extract can increase the surface area and improve the dissolution rate.[8][9]
-
Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[7]
-
For Extraction: Techniques like ultrasound-assisted extraction can enhance the penetration of the solvent into the plant matrix and improve the solubility of target compounds.
Q2: I suspect my target phenanthrenoid is degrading during the isolation process. How can I prevent this?
A2: Phenanthrenoids can be susceptible to degradation. To minimize this:
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature.[1]
-
Light Protection: Conduct experiments in amber glassware or protect the apparatus from direct light, as some phenanthrenoids are light-sensitive.
-
Inert Atmosphere: If your compound is prone to oxidation, consider performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: If the compound is sensitive to acidic or basic conditions, ensure the solvents and materials used are neutral, or use a buffered system.
Q3: What are the best methods for confirming the structure of an isolated phenanthrenoid?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps in identifying the core structure and substituents. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this method provides the absolute and unambiguous three-dimensional structure of the molecule.[15]
Troubleshooting Decision Tree for Phenanthrenoid Isolation:
Caption: A decision tree for troubleshooting common phenanthrenoid isolation challenges.
Experimental Protocols
Protocol 1: General Extraction of Phenanthrenoids from Plant Material
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, stems, roots) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place 100 g of the powdered plant material into a flask.
-
Add 1 L of 80% methanol.
-
Macerate for 72 hours at room temperature with occasional shaking.
-
Alternatively, perform Soxhlet extraction for 8-12 hours.[1]
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Silica Gel Column Chromatography for Fractionation
-
Column Packing:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane).
-
Pour the slurry into the column, allowing the silica to settle evenly without air bubbles.
-
Add another thin layer of sand on top of the silica bed.[5]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble extracts, perform dry loading by adsorbing the extract onto a small amount of silica gel.[16]
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Start with a non-polar solvent (e.g., 100% hexane) and begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (gradient elution). A typical gradient might be from 100% hexane to 100% ethyl acetate, followed by a methanol wash.[5]
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Evaporate the solvent from the combined fractions to yield semi-purified samples.
-
Protocol 3: Preparative HPLC for Final Purification
-
Method Development:
-
Develop an analytical HPLC method to achieve baseline separation of the target phenanthrenoid from impurities.
-
Optimize the mobile phase (e.g., acetonitrile/water or methanol/water, with or without acid modifiers) and gradient.
-
-
Scale-Up to Preparative Scale:
-
Use a preparative HPLC column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Dissolve the semi-purified fraction in the mobile phase or a suitable solvent.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of the target phenanthrenoid, often triggered by a UV detector.[17]
-
-
Post-Purification:
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the pure phenanthrenoid.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Phenanthrenoid - Wikipedia [en.wikipedia.org]
- 3. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. use of nmr in structure ellucidation | PDF [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Phenanthrenoid monomers and dimers from Juncus alatus: Isolation, structural characterization, and anti-inflammatory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 17. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Confusarin for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Confusarin. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and an overview of a potential preclinical study design.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may be encountered during the scale-up of this compound synthesis, from initial extraction to final purification.
FAQs: Supercritical CO₂ (SC-CO₂) Extraction
-
Question: Why is my this compound yield from the SC-CO₂ extraction lower than expected?
-
Answer: Low yields can be attributed to several factors:
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Incorrect CO₂ Density: The solubility of this compound is highly dependent on the density of the supercritical CO₂. Ensure that the temperature and pressure are set to achieve the optimal density for extraction. A common starting point is 30-60°C and 20-30 MPa.
-
Insufficient CO₂ Flow or Extraction Time: On a larger scale, the volume of CO₂ and the total extraction time need to be proportionally increased to ensure the complete percolation of the plant material.
-
Improper Grinding of Plant Material: The particle size of the Dendrobium fimbriatum raw material is crucial. A fine powder (20-80 mesh) increases the surface area for extraction. However, if the powder is too fine, it can lead to channeling of the CO₂ or compaction in the extraction vessel, reducing efficiency.
-
Presence of Moisture: High moisture content in the plant material can reduce extraction efficiency. Ensure the raw material is adequately dried before extraction.
-
-
-
Question: The extracted crude product seems to be precipitating in the collection vessel, leading to blockages. What can I do?
-
Answer: This is a common issue when scaling up, as the concentration of the extracted compound increases.
-
Optimize Separator Conditions: Adjust the temperature and pressure in the separator to ensure this compound remains dissolved until collection.
-
Use a Co-solvent: Introducing a small amount of a polar co-solvent like ethanol can help to keep the extracted material in solution. This is often referred to as using an "entrainer."
-
Rinsing Protocol: Implement a periodic rinsing of the collection vessel and lines with a suitable solvent (like chloroform or methanol) to dissolve any precipitated material.
-
-
Troubleshooting: High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Question: I am experiencing poor separation and peak resolution during the HSCCC purification of the crude extract. What are the likely causes?
-
Answer: Poor resolution in HSCCC can often be traced back to the solvent system or operational parameters.
-
Suboptimal Solvent System: The choice of the two-phase solvent system is critical for achieving good separation. For this compound, a system like chloroform-methanol-water is effective. You may need to fine-tune the ratios (e.g., 5:2:5 or 7:3:9) to optimize the partition coefficient (K) of this compound and its impurities.
-
Stationary Phase Retention: Low retention of the stationary phase will lead to poor separation. Ensure the system is properly equilibrated and that the flow rate and rotational speed are not causing excessive stripping of the stationary phase.
-
Sample Overloading: Injecting too much crude extract for the column volume will lead to broad, overlapping peaks. Determine the maximum sample loading capacity for your scaled-up system.
-
-
-
Question: My product purity is inconsistent across different scaled-up batches. How can I improve reproducibility?
-
Answer: Consistency in HSCCC scale-up relies on precise control of parameters.
-
Strict Parameter Control: Ensure that the solvent system composition, flow rate, rotational speed, and temperature are identical for each run.
-
Crude Extract Consistency: The composition of your crude extract can vary. A preliminary analysis (e.g., by HPLC) of the crude extract can help in adjusting the HSCCC parameters for each batch if necessary.
-
System Equilibration: Always allow sufficient time for the HSCCC system to equilibrate with the two-phase solvent system before injecting the sample.
-
-
Experimental Protocols and Data
1. Supercritical CO₂ (SC-CO₂) Extraction of Crude this compound
This protocol is adapted from the patented method for extracting this compound from Dendrobium fimbriatum.
Methodology:
-
Preparation of Raw Material: Dry the stems of Dendrobium fimbriatum and grind them to a powder of 20-80 mesh.
-
Extraction Vessel Loading: Load the ground plant material into the extraction vessel of the SC-CO₂ system.
-
Setting Parameters: Set the extraction temperature to 30-60°C and the pressure to 20-30 MPa.
-
CO₂ Flow: Initiate the flow of supercritical CO₂ through the extraction vessel at a rate of 1-5 ml/min per gram of raw material.
-
Extraction Duration: Continue the extraction for 1-4 hours.
-
Collection: The extract is separated from the CO₂ in a collection vessel. The resulting extractant is then dissolved in chloroform.
-
Solvent Recovery: The chloroform is filtered and recycled to yield the crude this compound extract.
2. Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
Methodology:
-
Solvent System Preparation: Prepare a two-phase solvent system of chloroform, methanol, and water. A common ratio is 5:2:5 (v/v/v). Mix the solvents thoroughly in a separatory funnel and allow the layers to separate.
-
HSCCC System Preparation:
-
Fill the HSCCC column with the upper aqueous layer as the stationary phase.
-
Set the rotational speed of the centrifuge to 700-1000 rpm.
-
Pump the lower organic layer (mobile phase) through the column at a flow rate of 1-4 ml/min until the system reaches hydrodynamic equilibrium.
-
-
Sample Preparation: Dissolve the crude this compound extract in the mobile phase.
-
Injection and Fraction Collection: Inject the sample into the HSCCC system and begin collecting fractions. Monitor the effluent using a UV detector.
-
Product Isolation: Combine the fractions containing pure this compound (as determined by HPLC analysis).
-
Final Step: Dry the combined fractions under reduced pressure to obtain pure this compound.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for the synthesis and purification of this compound. Table 1 outlines the operational parameters, while Table 2 presents a comparison of expected outcomes at lab scale versus a scaled-up process for preclinical supply.
| Parameter | Value/Range | Reference |
| SC-CO₂ Extraction | ||
| Raw Material | Dendrobium fimbriatum stems | |
| Particle Size | 20-80 mesh | |
| Extraction Temperature | 30-60 °C | |
| Extraction Pressure | 20-30 MPa | |
| CO₂ Flow Rate | 1-5 ml/min per gram of material | |
| Extraction Time | 1-4 hours | |
| HSCCC Purification | ||
| Solvent System | Chloroform:Methanol:Water | |
| Solvent Ratio (example) | 5:2:5 (v/v/v) | |
| Host Machine Speed | 700-1000 rpm | |
| Mobile Phase Flow Rate | 1-4 ml/min | |
| Table 1: Key Parameters for this compound Synthesis and Purification |
| Outcome | Lab Scale (Example) | Scaled-up for Preclinical (
Dealing with co-eluting impurities during Confusarin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Confusarin, with a specific focus on dealing with co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a phenanthrenoid, a class of polycyclic aromatic natural products. It is found in orchids such as Eria confusa, Bulbophyllum reptans, and has also been isolated from Dioscorea esculenta. The biological activity and therapeutic potential of this compound are subjects of ongoing research. Ensuring high purity is critical for accurate pharmacological studies, toxicity assessments, and for meeting regulatory standards in drug development. Impurities can lead to misleading experimental results and potential safety concerns.
Q2: What are the most common impurities that co-elute with this compound?
During the purification of this compound from natural sources, the most common co-eluting impurities are other structurally related phenanthrene derivatives that are often present in the same plant extracts. Due to their similar physicochemical properties, they exhibit comparable retention times in chromatographic systems. The most likely co-eluting impurities include:
-
Gymnopusin: A phenanthrenediol also found in Bulbophyllum reptans.
-
Nudol: A phenanthrenoid isolated from various orchids and Dioscorea species.
-
Flavanthrinin: A methoxyphenanthrene-diol found in Bulbophyllum reptans.
-
Other isomeric phenanthrenes with variations in the positions of hydroxyl and methoxy groups.
Q3: What analytical techniques are recommended for assessing this compound purity?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound. Key considerations for a robust HPLC method include:
-
Column: A high-resolution reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of closely related compounds.
-
Detector: A UV detector set at a wavelength where this compound and its potential impurities have significant absorbance (e.g., around 254 nm) is standard. A photodiode array (PDA) detector can provide additional spectral information to help distinguish between co-eluting peaks.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification of co-eluting impurities based on their mass-to-charge ratio.
Troubleshooting Guide: Dealing with Co-eluting Impurities
This guide provides a systematic approach to resolving co-elution issues during this compound purification.
Problem: Poor resolution between this compound and an unknown impurity in HPLC.
Step 1: Initial Assessment and Identification
-
Verify Peak Purity: Use a PDA detector to check the spectral purity of the this compound peak. Non-homogeneity across the peak suggests the presence of a co-eluting compound.
-
Hypothesize Impurity Identity: Based on the source of your this compound, consult the table of potential co-eluting impurities below. The molecular weights can help in preliminary identification if using LC-MS.
Step 2: Method Optimization
If co-elution is confirmed, systematic optimization of the chromatographic conditions is necessary.
-
Modify the Mobile Phase:
-
Change the Organic Solvent: If using methanol, switch to acetonitrile, or vice versa. The different solvent selectivity can alter the retention times of closely related compounds.
-
Adjust the Gradient: A shallower gradient around the elution time of this compound can increase the separation between it and the impurity.
-
Alter the pH (for Reversed-Phase): The ionization of phenolic hydroxyl groups can be manipulated by adjusting the pH of the aqueous component of the mobile phase. This can significantly impact the retention and selectivity of phenanthrene derivatives.
-
-
Change the Stationary Phase:
-
Different C18 Chemistries: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping can provide different selectivity.
-
Phenyl-Hexyl Column: A column with a phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds like phenanthrenes through pi-pi interactions.
-
-
Adjust Temperature:
-
Lowering the column temperature can sometimes improve the resolution of closely eluting peaks, although it may increase backpressure and run times.
-
Step 3: Alternative Chromatographic Techniques
If HPLC optimization is insufficient, consider alternative purification techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can be very effective for separating compounds with similar polarities. A preparation method for this compound using HSCCC has been patented, suggesting its suitability.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller quantities, preparative TLC can be a viable option to physically separate the compounds.
Data Presentation: Physicochemical Properties of this compound and Potential Co-eluting Impurities
The table below summarizes the known physicochemical properties of this compound and its common co-eluting impurities to aid in their identification and separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Solubilities |
| This compound | C₁₇H₁₆O₅ | 300.31 | Soluble in organic solvents. |
| Gymnopusin | C₁₇H₁₆O₅ | 300.31 | Soluble in organic solvents. |
| Nudol | C₁₆H₁₄O₄ | 270.28 | Soluble in organic solvents. |
| Flavanthrinin | C₁₅H₁₂O₃ | 240.25 | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment of this compound
This protocol provides a starting point for the analysis of this compound purity. Optimization may be required based on the specific impurities present.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound sample in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Solid-Phase Extraction (SPE) for Initial Sample Clean-up
This protocol can be used for the initial clean-up of a crude plant extract to enrich the phenanthrene fraction before further purification.
-
Materials:
-
C18 SPE cartridge
-
Crude plant extract dissolved in a suitable solvent (e.g., methanol).
-
Methanol
-
Water
-
-
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not let the cartridge run dry.
-
Loading: Load the dissolved crude extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove highly polar impurities.
-
Elution: Elute the phenanthrene-enriched fraction with 5 mL of methanol or acetonitrile.
-
Drying: Evaporate the solvent from the eluted fraction under reduced pressure. The residue can then be subjected to further chromatographic purification.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Technical Support Center: Interpreting Complex NMR Spectra of Confusarin and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Confusarin and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the acquisition and interpretation of NMR spectra for this compound and related phenanthrene compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible. For ¹³C NMR, 10-50 mg in 0.6-1.0 mL of solvent is recommended. For ¹H NMR, 2-10 mg is often sufficient.[1]- Increase the number of scans to improve the signal-to-noise ratio, which is proportional to the square root of the number of scans. |
| Broad NMR Signals | - Sample aggregation at high concentrations.- Presence of paramagnetic impurities.- Poor shimming of the magnetic field. | - Dilute the sample. Spectra of concentrated samples can sometimes reflect bimolecular interactions leading to broadening.[2]- Ensure the sample is free of any metallic or paramagnetic impurities by filtering the solution through a pipette with a cotton plug before transferring it to the NMR tube.- Re-shim the magnet. Poorly adjusted shims, especially the Z shims, can lead to symmetrically broadened lines. |
| Overlapping Aromatic Proton Signals | - The complex aromatic structure of the phenanthrene core leads to multiple signals in a narrow chemical shift range (typically 6-9 ppm).[3][4] | - Use a different deuterated solvent. Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons and may resolve overlapping signals.[2]- Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify which protons are coupled to each other, helping to trace out the spin systems within the aromatic rings.[5][6]- Run the experiment on a higher field NMR spectrometer to increase spectral dispersion. |
| Difficulty Assigning Quaternary Carbons | - Quaternary carbons do not have attached protons and therefore do not show correlations in an HSQC spectrum. | - Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing for the assignment of quaternary carbons based on their proximity to known protons.[6][7]- Compare the experimental ¹³C chemical shifts to those of known phenanthrene derivatives or to predicted shifts from computational chemistry. |
| Presence of an Unexpected Broad Singlet | - Exchangeable hydroxyl (-OH) protons. | - Perform a D₂O exchange experiment. Add a drop of deuterium oxide to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signal corresponding to the hydroxyl protons will disappear or significantly decrease in intensity.[2] |
| Ambiguity in the Position of Methoxy/Hydroxy Groups | - Multiple possible isomers with similar NMR spectra. | - Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This will show through-space correlations between protons, which can help to determine the spatial proximity of methoxy group protons to specific aromatic protons.[8]- Utilize HMBC correlations. The protons of a methoxy group will show a 3-bond correlation to the carbon to which the methoxy group is attached, confirming its position.[8] |
| Inaccurate Integration of Signals | - Overlapping peaks.- Signal saturation due to short relaxation delay. | - For overlapping signals, try to deconvolute the peaks using NMR processing software.- Ensure the relaxation delay (d1) is sufficiently long, typically 5 times the longest T₁ relaxation time of the protons being integrated, for accurate quantitative analysis (qNMR). |
Frequently Asked Questions (FAQs)
1. What are the typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound?
This compound (2,7-dihydroxy-3,4,8-trimethoxyphenanthrene) is a polyoxygenated phenanthrene. The aromatic protons typically resonate between δ 7.0 and 9.2 ppm in the ¹H NMR spectrum. The methoxy group protons appear as sharp singlets between δ 3.9 and 4.1 ppm. The hydroxyl protons can appear as broad singlets and their chemical shift is highly dependent on solvent and concentration. In the ¹³C NMR spectrum, the aromatic carbons resonate between δ 108 and 146 ppm, while the methoxy carbons appear around δ 59-62 ppm.[1]
2. How can I differentiate between the different methoxy groups in the NMR spectrum of a this compound derivative?
Differentiation can be achieved using 2D NMR techniques:
-
NOESY: A Nuclear Overhauser Effect Spectroscopy experiment will show spatial correlations. The protons of a specific methoxy group will show a NOE correlation to the proton(s) on the adjacent position(s) of the aromatic ring.[8]
-
HMBC: A Heteronuclear Multiple Bond Correlation experiment will show a correlation between the methoxy protons and the carbon atom they are attached to (a ³J coupling). This can definitively place the methoxy group on the phenanthrene skeleton.[1][8]
3. Why do some of the aromatic proton signals in my spectrum appear as complex multiplets instead of simple doublets or triplets?
In substituted phenanthrenes, protons on the aromatic rings are often coupled to multiple non-equivalent neighboring protons. This results in complex splitting patterns that are not easily interpreted by the simple n+1 rule. This is common in the aromatic region of many natural products.[3] A COSY spectrum is invaluable for deciphering these complex coupling networks.
4. My sample is not very soluble in CDCl₃. What other solvents can I use?
For polar aromatic compounds like this compound and its hydroxylated derivatives, other deuterated solvents can be effective. Acetone-d₆, DMSO-d₆, and methanol-d₄ are common alternatives for increasing solubility.[2] Be aware that changing the solvent will alter the chemical shifts of all signals, particularly the hydroxyl protons.
5. How can I be sure of the stereochemistry of my this compound derivative?
While standard NMR techniques are excellent for determining the planar structure, determining the relative or absolute stereochemistry of chiral centers (if present in a derivative) often requires more advanced methods. NOESY experiments can provide information about the relative stereochemistry by showing which groups are on the same side of a molecule.
Quantitative NMR Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound. Data for related substituted phenanthrenes are included to illustrate the effect of substituent placement on chemical shifts.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Solvent | Reference |
| This compound | H-1 | 7.19 (s) | C-1: 108.1 | CDCl₃ | [1] |
| H-5 | 9.19 (d, J=9.2 Hz) | C-2: 145.4 | |||
| H-6 | 7.29 (d, J=9.2 Hz) | C-3: 136.1 | |||
| H-9 | 7.85 (d, J=9.1 Hz) | C-4: 142.3 | |||
| H-10 | 7.60 (d, J=9.1 Hz) | C-4a: 122.7 | |||
| 2-OH | 5.80 (s) | C-4b: 121.6 | |||
| 7-OH | 6.00 (s) | C-5: 116.1 | |||
| 3-OCH₃ | 3.96 (s) | C-6: 119.3 | |||
| 4-OCH₃ | 3.97 (s) | C-7: 140.9 | |||
| 8-OCH₃ | 4.10 (s) | C-8: 135.1 | |||
| C-8a: 114.4 | |||||
| C-9: 127.3 | |||||
| C-10: 123.9 | |||||
| C-10a: 119.8 | |||||
| 3-OCH₃: 59.7 | |||||
| 4-OCH₃: 61.3 | |||||
| 8-OCH₃: 61.9 | |||||
| Methyl phenanthrene-9-carboxylate | H-1 | 8.98-8.90 (m) | C-9: 129.0 | CDCl₃ | [9] |
| H-8 | 8.78-8.71 (m) | C-10: 122.8 | |||
| 9-COOCH₃ | 4.05 (s) | 9-COOCH₃: 52.4 | |||
| 3-Nitro-9-phenylphenanthrene | H-2 | 9.40 (d, J=2.0 Hz) | C-3: 145.8 | CDCl₃ | [9] |
| H-4 | 8.24 (dd, J=8.7, 2.2 Hz) | C-4: 120.6 |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Take a Pasteur pipette and firmly place a small plug of cotton or glass wool into the narrow end. Transfer the sample solution through the filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, check the depth using the instrument-specific gauge, and place it in the NMR spectrometer.
Protocol 2: Acquiring 2D NMR Spectra for Structure Elucidation
For a comprehensive structural analysis of a new this compound derivative, the following 2D NMR experiments are recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for identifying spin systems within the aromatic rings and any aliphatic side chains.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is the primary method for assigning protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (2-4 bonds). It is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is used to determine the relative stereochemistry and the spatial arrangement of substituents, such as confirming the position of a methoxy group relative to a specific aromatic proton.
Mandatory Visualizations
Caption: Workflow for Natural Product Isolation and Structure Elucidation.
Caption: Decision-making workflow for resolving complex aromatic NMR spectra.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azooptics.com [azooptics.com]
- 6. Phenanthrene(85-01-8) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Confusarin and Resveratrol
In the landscape of natural compounds with therapeutic potential, both confusarin and resveratrol have garnered attention for their antioxidant properties. Resveratrol, a well-studied stilbenoid found in grapes and berries, is renowned for its wide-ranging health benefits, largely attributed to its ability to combat oxidative stress. This compound, a phenanthrene isolated from the orchid Eria confusa and the yam Dioscorea esculenta L., is a less-explored compound but has demonstrated notable antioxidant effects in preliminary studies. This guide provides a comparative overview of their antioxidant activities, supported by available experimental data, detailed methodologies, and insights into their mechanisms of action.
Quantitative Antioxidant Activity
Direct comparative studies evaluating the antioxidant activity of this compound and resveratrol are scarce in the current scientific literature. However, by compiling data from independent studies, a preliminary assessment can be made. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of compounds.
| Compound | Assay | IC50 / Activity | Reference |
| This compound | DPPH Radical Scavenging | Not explicitly quantified, but noted to have activity. | [1] |
| Resveratrol | DPPH Radical Scavenging | Activity increases with concentration (5 to 90 µM range tested).[2] | [2] |
| Resveratrol | ABTS Radical Scavenging | Activity increases with concentration (0.5 to 7.5 µM range tested).[2] Shows better antioxidant properties in assays based on the Single Electron Transfer (SET) mechanism.[3] | [2][3][4] |
| Resveratrol | ORAC Assay | Most sensitive method for measuring resveratrol's antioxidant activity (0.15 to 2 µM range).[2][5] | [2][5] |
| Resveratrol | Cellular Antioxidant Activity (CAA) | Effective in reducing oxidative stress in various cell models.[6] | [6] |
Note: The lack of a reported IC50 value for this compound in the available literature prevents a direct quantitative comparison with resveratrol. The data for resveratrol is compiled from multiple studies and assays, highlighting its broad-spectrum antioxidant capabilities.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7]
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[7]
-
Prepare Sample Solutions: Dissolve the test compounds (this compound, resveratrol) and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to create a series of concentrations.[7]
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A common ratio is 1:1 by volume.[7]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[7][8]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7][8]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[9] The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[2]
Procedure:
-
Generate ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3]
-
Prepare Working Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3][10]
-
Prepare Sample Solutions: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).
-
Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.[4]
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at a controlled temperature (e.g., 37°C).[4]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity.[12]
Procedure:
-
Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well black fluorescence cell culture plate until they reach confluence.[13][14][15]
-
Probe Loading: Pre-incubate the cells with a cell-permeable fluorescent probe, such as 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), and the test compound or a standard like quercetin.[13][14][15]
-
Washing: After incubation, wash the cells to remove the excess probe and compound.[13][14]
-
Induction of Oxidative Stress: Add a free radical initiator (e.g., AAPH) to the cells to induce the generation of reactive oxygen species (ROS).[13][14]
-
Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 530 nm emission for DCF) at regular intervals for a set period (e.g., 60 minutes) using a fluorescent microplate reader.[14][16]
-
Calculation: The antioxidant activity is determined by comparing the fluorescence in the wells treated with the antioxidant to the control wells.[12]
Signaling Pathways and Mechanisms of Action
Resveratrol
Resveratrol exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.[17][18][19]
-
Direct Scavenging: Resveratrol can directly scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[18]
-
Upregulation of Antioxidant Enzymes: Resveratrol is a well-known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. It promotes the translocation of Nrf2 to the nucleus, leading to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[17][20]
-
SIRT1 Activation: Resveratrol activates Sirtuin 1 (SIRT1), a protein deacetylase.[20][21] Activated SIRT1 can deacetylate and activate transcription factors like PGC-1α and FoxOs, which in turn promote the expression of antioxidant genes.[17][20]
-
Modulation of Kinase Signaling: Resveratrol can inhibit pro-oxidant signaling pathways, such as the p38 MAPK and Akt pathways, and activate the AMPK pathway, which contributes to the reduction of oxidative stress.[17][20]
This compound
The molecular mechanisms underlying the antioxidant activity of this compound are not well-elucidated. The available study indicates that its antioxidant action involves hydrogen transfer to inhibit free radicals, a mechanism common to many phenolic compounds.[1] Further research is required to determine if this compound also modulates specific cellular signaling pathways similar to resveratrol.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol Activates Antioxidant Protective Mechanisms in Cellular Models of Alzheimer’s Disease Inflammation [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. iomcworld.com [iomcworld.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 14. content.abcam.com [content.abcam.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant effects of resveratrol in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. studysmarter.co.uk [studysmarter.co.uk]
Confusarin Versus Other Phenanthrenoids: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
Phenanthrenoids, a class of polycyclic aromatic compounds, have garnered significant attention in phytochemical and pharmacological research due to their diverse and potent biological activities. Among these, Confusarin, a phenanthrene derivative, has emerged as a compound of interest. This guide provides a comparative analysis of the bioactivity of this compound against other notable phenanthrenoids, supported by experimental data to aid in research and drug development endeavors.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound and other selected phenanthrenoids. The data is presented as IC50 values (the concentration of a substance required to inhibit a biological process by 50%) and Minimum Inhibitory Concentration (MIC) for antimicrobial activity, providing a basis for direct comparison.
Anticancer Activity (IC50, µM)
| Compound/Extract | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) |
| This compound | - | - | - | - | - |
| Nudol | - | - | - | 19.64 | - |
| Blestanol A | >10 | 6.5 ± 0.5 | >10 | 8.3 ± 0.7 | >10 |
| Blestanol B | >10 | 7.2 ± 0.6 | >10 | >10 | >10 |
| Blestanol C | 3.5 ± 0.3 | 1.4 ± 0.1 | 4.1 ± 0.3 | 2.9 ± 0.2 | 3.3 ± 0.3 |
| Phenanthrene Cpd. 1 (from B. striata) | <10 | - | - | - | - |
| Phenanthrene Cpd. 2 (from B. striata) | <10 | - | - | - | - |
| Phenanthrene Cpd. 4 (from B. striata) | <10 | - | - | - | - |
| Phenanthrene Cpd. 6 (from B. striata) | <10 | - | - | - | - |
| Phenanthrene Cpd. 7 (from B. striata) | <10 | - | - | - | - |
| Phenanthrene Cpd. 8 (from B. striata) | <10 | - | - | - | - |
| Phenanthrene Cpd. 13 (from B. striata) | <10 | - | - | - | - |
| Phenanthraquinone 1 (from B. striata) | 22.6 | - | - | - | 12.64 |
| Phenanthraquinone 2 (from B. striata) | 48.35 | - | - | - | 18.49 |
Note: "-" indicates data not available in the searched literature. The specific identities of numbered "Phenanthrene Cpd." from B. striata can be found in the cited literature.
Anti-inflammatory Activity (Nitric Oxide Inhibition, IC50, µM)
| Compound/Extract | RAW 264.7 |
| This compound | - |
| Blestanol A | 10.5 ± 0.9 |
| Blestanol B | 11.2 ± 1.0 |
| Blestanol C | 5.0 ± 0.4 |
| Blestanol D | 6.3 ± 0.5 |
| Blestanol E | 7.1 ± 0.6 |
| Blestanol F | 8.5 ± 0.7 |
| Blestanol G | 9.2 ± 0.8 |
| Blestanol H | 12.8 ± 1.1 |
| Blestanol I | 13.5 ± 1.2 |
| Blestanol J | 15.1 ± 1.3 |
| Blestanol K | 16.9 ± 1.5 |
| Blestanol L | 19.0 ± 1.7 |
| Blestanol M | 17.5 ± 1.6 |
| Known Phenanthrene 1 (from B. striata) | 5.8 ± 0.5 |
| Known Phenanthrene 2 (from B. striata) | 7.9 ± 0.7 |
| Phenylpropanoid 1 (from D. polystachya) | 32.3 ± 2.5 |
| Phenylpropanoid 2 (from D. polystachya) | 25.7 ± 2.1 |
| Phenylpropanoid 3 (from D. polystachya) | 9.3 ± 1.03 |
| Phenylpropanoid 6 (from D. polystachya) | 28.9 ± 2.3 |
Note: "-" indicates data not available in the searched literature. The specific identities of numbered compounds can be found in the cited literature.
Antioxidant Activity (DPPH Radical Scavenging, IC50, µg/mL)
| Compound/Extract | DPPH |
| This compound | - |
| Phenanthrene 2 (from D. batatas) | 154 |
| Phenanthrene 3 (from D. batatas) | 566 |
Note: "-" indicates data not available in the searched literature. The specific identities of numbered compounds can be found in the cited literature.
Antimicrobial Activity (MIC, mg/mL)
| Compound/Extract | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Staphylococcus epidermidis |
| D. bulbifera extract | 0.78 - 1.56 | 0.78 - 1.56 | 0.78 - 1.56 |
| Flavanthrinin | 0.02 - 0.78 | 0.02 - 0.78 | 0.02 - 0.78 |
Note: The data for D. bulbifera extract and Flavanthrinin are presented as a range of MIC values.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate comparative studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/mL.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
IC50 Calculation: A standard curve using sodium nitrite is prepared to determine the nitrite concentration. The IC50 value is calculated from the percentage of NO inhibition versus the compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of a compound.
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway: NF-κB Inhibition
Several phenanthrenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified overview of this pathway.
Cytotoxicity of Phenanthrene Compounds in Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
While specific cytotoxic data for the phenanthrene derivative Confusarin remains limited in publicly available literature, the broader class of phenanthrene compounds has demonstrated significant anti-cancer potential across various studies. This guide provides a comparative overview of the cytotoxic effects of representative phenanthrene derivatives against several cancer cell lines, alongside a well-established chemotherapeutic agent, Doxorubicin.
It is important to note that the data presented here for phenanthrene derivatives serves as a reference for the potential activity of this class of compounds. Due to the absence of specific data for this compound, the following analysis focuses on structurally related phenanthrenes to provide a relevant comparative context.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phenanthrene derivatives and the comparative drug, Doxorubicin, against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrene Derivatives | |||
| Calanquinone A | MCF-7 (Breast) | < 0.02 µg/mL | [1] |
| A549 (Lung) | 0.03 - 0.45 µg/mL | [2] | |
| HepG2 (Liver) | 0.08 - 0.89 µg/mL | [2] | |
| Denbinobin | Ca9-22 (Oral) | 0.08 - 1.06 µg/mL | [2] |
| MCF-7 (Breast) | 0.16 - 1.66 µg/mL* | [2] | |
| Blestriarene C (Compound 1) | A549 (Lung) | 6.86 ± 0.71 | [3] |
| Comparative Drug | |||
| Doxorubicin | A549 (Lung) | >4 µg/mL (inactive) | [2] |
| HepG2 (Liver) | Not specified | ||
| MCF-7 (Breast) | Not specified |
Note: IC50 values for Calanquinone A and Denbinobin were originally reported in µg/mL and have been presented as such due to the lack of molar mass information in the source for precise conversion.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of cytotoxic compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (Phenanthrene derivative or Doxorubicin)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-old PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
Visualizations
Experimental Workflow
Caption: A general workflow for the in vitro evaluation of the cytotoxic effects of a test compound.
Signaling Pathway
Phenanthrene derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/Akt and MEK/ERK pathways.[5]
Caption: A simplified diagram of a potential signaling pathway affected by cytotoxic phenanthrenes.
References
- 1. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Confusarin Extraction Methodologies
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Confusarin, a phenanthrene compound found in certain plants like Dendrobium fimbriatum and Dioscorea esculenta, has garnered interest for its potential therapeutic properties, including antioxidant activity.[1] The choice of extraction method significantly impacts the yield, purity, and ultimately, the economic viability of isolating this compound. This guide provides a comparative analysis of various extraction techniques applicable to this compound, supported by experimental data and detailed protocols.
Comparative Performance of Extraction Methods
The selection of an appropriate extraction method depends on a balance of factors including yield, extraction time, solvent consumption, and environmental impact. Below is a summary of common extraction methods with their relative performance for compounds similar to this compound.
| Extraction Method | Principle | Typical Solvent(s) | Extraction Time | Yield | Purity | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent to soften and release the target compound.[2][3] | Methanol, Ethanol | Days[2] | Low to Moderate[4] | Low | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency.[2] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for a thorough extraction.[2][5] | Ethanol, Methanol, n-Hexane | Hours[2] | Moderate to High[4][6] | Moderate | High extraction efficiency, less solvent than maceration.[5] | Time-consuming, potential thermal degradation of compounds.[2] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[7][8] | Ethanol, Methanol, Water | Minutes to Hours[9][10] | High[9][11] | Moderate to High | Faster, higher yield, less solvent consumption than conventional methods.[4][7] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Microwaves heat the solvent and plant material, causing cell rupture and release of compounds.[7][10] | Ethanol, Water | Minutes[5][9] | High[4][5] | Moderate to High | Very fast, high yield, reduced solvent use.[5][7] | Requires polar solvents, potential for localized overheating, equipment cost. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent, which has properties of both a liquid and a gas. | Supercritical CO2 | 1 - 4 hours[12] | High | High | Environmentally friendly ("green"), high selectivity, solvent-free extract. | High initial equipment cost, requires high pressure. |
Experimental Protocols
Below are detailed methodologies for the extraction of this compound and related compounds from plant materials.
Maceration Protocol for this compound from Dioscorea esculenta
This protocol is based on the successful extraction of this compound from Dioscorea esculenta.[1]
-
Preparation of Plant Material: Air-dry the tubers of Dioscorea esculenta and grind them into a fine powder.
-
Extraction:
-
Soak the powdered plant material in methanol at room temperature for 48 hours.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process with fresh methanol three times to ensure maximum yield.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography to isolate pure this compound.
Soxhlet Extraction Protocol for Related Compounds from Hypericum perforatum
This protocol is adapted from methods used for extracting bioactive compounds from Hypericum perforatum.[6]
-
Preparation of Plant Material: Dry the aerial parts of the plant material and grind to a coarse powder.
-
Extraction:
-
Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with a suitable solvent (e.g., ethanol).
-
Heat the flask. The solvent will vaporize, condense in the condenser, and drip down onto the thimble, extracting the desired compounds.
-
The solvent, now containing the extract, will siphon back into the flask. This cycle is repeated for several hours (typically 6-8 hours).
-
-
Concentration: After extraction, the solvent is evaporated from the flask to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
This is a general protocol for the extraction of phenolic compounds, adaptable for this compound.
-
Preparation of Plant Material: Dry and powder the plant material.
-
Extraction:
-
Mix the powdered plant material with a suitable solvent (e.g., 70% ethanol) in a flask.[9]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 20 kHz) and power for a set duration (e.g., 15-30 minutes).[9] Maintain a constant temperature.
-
-
Separation and Concentration: Filter the mixture and evaporate the solvent from the filtrate to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
This general protocol can be optimized for this compound extraction.
-
Preparation of Plant Material: Use dried and powdered plant material.
-
Extraction:
-
Separation and Concentration: After extraction, filter the mixture and remove the solvent from the extract.
Signaling Pathway in Mycotoxin Biosynthesis
The biosynthesis of mycotoxins, such as Fusarin (a compound with a similar name root to this compound), is often regulated by complex signaling pathways in fungi. Understanding these pathways can be crucial for controlling mycotoxin production. The following diagram illustrates the regulation of Fusarin biosynthesis in Fusarium fujikuroi, which involves light detection and cAMP signaling pathways.[7][12]
Caption: Regulation of Fusarin biosynthesis by light and cAMP signaling pathways.
Conclusion
The choice of an extraction method for this compound is a multifaceted decision that requires careful consideration of various factors. While traditional methods like maceration and Soxhlet extraction are simple and inexpensive, modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.[4][5] For applications demanding the highest purity and minimal environmental impact, Supercritical Fluid Extraction stands out as a superior, albeit more capital-intensive, option. The provided protocols offer a starting point for researchers to develop optimized extraction procedures tailored to their specific needs and resources. Furthermore, understanding the underlying biosynthetic pathways of related compounds can open new avenues for regulating their production and maximizing yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Confusarin Analogs (Coumarins) Compared to Standard Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of coumarins, serving as a proxy for the hypothetical compound "Confusarin," against standard nonsteroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. Standard anti-inflammatory therapies, primarily NSAIDs, are widely used but can be associated with adverse effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles. Coumarins, a class of naturally occurring benzopyrone compounds, have demonstrated significant anti-inflammatory properties through various mechanisms of action. This guide compares the efficacy of these coumarin-based compounds with that of established NSAIDs.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory activities of selected coumarins and standard NSAIDs.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
This table presents the half-maximal inhibitory concentrations (IC50) of various compounds against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is also provided, with higher values indicating greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Coumarins (this compound Analogs) | ||||
| Daphnetin | Coumarin | - | - | - |
| Scopoletin | Coumarin | - | - | - |
| Umbelliferone | Coumarin | - | - | - |
| Osthole | Coumarin | - | - | - |
| Imperatorin | Furanocoumarin | - | - | - |
| Standard NSAIDs | ||||
| Ibuprofen | Non-selective NSAID | 12[1] | 80[1] | 0.15[1] |
| Diclofenac | Non-selective NSAID | 0.076[1] | 0.026[1] | 2.9[1] |
| Indomethacin | Non-selective NSAID | 0.009[1] | 0.31[1] | 0.029[1] |
| Celecoxib | COX-2 selective | 82[1] | 6.8[1] | 12[1] |
| Meloxicam | Preferential COX-2 | 37[1] | 6.1[1] | 6.1[1] |
Note: Specific IC50 values for many individual coumarins against COX enzymes are not consistently reported across standardized assays, hence the "-" in the table. Their mechanism often involves broader anti-inflammatory effects beyond direct COX inhibition.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
This table shows the percentage of edema inhibition by various coumarins and NSAIDs in the rat paw edema model, a standard assay for acute inflammation.
| Compound | Class | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| Coumarins (this compound Analogs) | |||
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 4) | Synthetic Coumarin | - | 44.05 |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 8) | Synthetic Coumarin | - | 38.10[2] |
| Standard NSAIDs | |||
| Indomethacin | Non-selective NSAID | 5 | Significant inhibition |
| Indomethacin | Non-selective NSAID | 10 | Comparable to effective herbal creams[3] |
| Diclofenac | Non-selective NSAID | 20 | 71.82 |
| Ibuprofen | Non-selective NSAID | - | - |
Experimental Protocols
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method to assess the anti-inflammatory activity of compounds in acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Grouping and Dosing: Animals are divided into control, standard, and test groups. The test compounds (coumarins) and the standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally.[3] The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[4]
-
Measurement of Edema: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[5]
-
The medium is replaced with fresh medium containing various concentrations of the test compound (coumarin or NSAID).
-
After a pre-incubation period of 1 hour, cells are stimulated with LPS (100 ng/mL) and incubated for 16-24 hours.[5][6]
-
-
Measurement of Inflammatory Mediators:
-
Data Analysis: The concentration of each mediator is calculated from a standard curve, and the percentage of inhibition by the test compound is determined relative to the LPS-stimulated control.
In Vitro: Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Assay Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from the substrate arachidonic acid by the COX enzyme.[8]
-
Procedure:
-
The reaction mixture contains the enzyme (COX-1 or COX-2), heme, and a reaction buffer in a 96-well plate.
-
The test compound at various concentrations is added to the wells and pre-incubated with the enzyme.[9]
-
The reaction is initiated by adding arachidonic acid.[9]
-
After a specific incubation time at 37°C, the reaction is stopped.[9]
-
-
Quantification: The amount of PGE2 produced is quantified using an ELISA kit.[8]
-
Calculation of IC50: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the points of intervention for coumarins and NSAIDs.
Caption: NF-κB signaling pathway and points of inhibition by coumarins.
Caption: Arachidonic acid metabolism and inhibition by NSAIDs and coumarins.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols described above.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for LPS-Stimulated Macrophage Assay.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory screening and molecular modeling of some novel coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
In Vivo Validation of Confusarin's Antioxidant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antioxidant properties of Confusarin with other well-documented natural antioxidants, namely Tectochrysin and Artichoke Extract. The data presented is derived from various animal model studies and is intended to offer an objective evaluation of performance, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Disclaimer: The data presented for "this compound" in this guide is based on published research on the isoflavone Puerarin . This substitution has been made to provide a representative example of a well-characterized natural antioxidant, as specific in vivo antioxidant studies on "this compound" are not available in the public domain.
Comparative Analysis of Antioxidant Efficacy
The in vivo antioxidant activity of this compound, Tectochrysin, and Artichoke Extract has been evaluated in various animal models of oxidative stress. The following tables summarize the quantitative effects of these compounds on key antioxidant enzymes and markers of lipid peroxidation.
Table 1: Effects on Antioxidant Enzyme Activities in Animal Models
| Compound | Animal Model | Tissue | Dosage | SOD Activity | CAT Activity | GSH-Px Activity | GSH Levels |
| This compound (Puerarin) | MCAO/R Rats[1] | Brain | 100 mg/kg | ↑ Increased significantly (p < 0.01) | ↑ Increased significantly (p < 0.01) | ↑ Increased significantly (p < 0.01) | ↑ Increased significantly (p < 0.01) |
| Tectochrysin | Cisplatin-induced Hepatotoxicity in Rats[2] | Liver | 5 mg/kg | ↑ 6.03 ± 0.27 U/mg protein (from 3.23 ± 0.10) | ↑ 7.46 ± 0.33 U/mg protein (from 4.11 ± 0.20) | ↑ 12.30 ± 1.01 U/mg protein (from 4.52 ± 0.57) | ↑ 10.52 ± 0.79 µM/g tissue (from 4.73 ± 0.59) |
| Artichoke Extract | Alcohol-induced Liver Injury in Mice[3] | Liver | 200 mg/kg | ↑ ~180 U/mg protein (from ~120) | Not Reported | Not Reported | ↑ ~12 nmol/mg protein (from ~7) |
MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion. SOD: Superoxide Dismutase. CAT: Catalase. GSH-Px: Glutathione Peroxidase. GSH: Glutathione. Data are presented as mean ± SEM or as estimated from published graphs. "↑" indicates a statistically significant increase compared to the disease model group.
Table 2: Effects on Malondialdehyde (MDA) Levels in Animal Models
| Compound | Animal Model | Tissue/Sample | Dosage | MDA Levels |
| This compound (Puerarin) | MCAO/R Rats[1] | Brain | 100 mg/kg | ↓ Decreased significantly (p < 0.01) |
| Tectochrysin | Cisplatin-induced Hepatotoxicity in Rats[2] | Liver | 5 mg/kg | ↓ 1.52 ± 0.13 nmol/g (from 4.18 ± 0.56) |
| Artichoke Extract | Alcohol-induced Liver Injury in Mice[3] | Liver | 200 mg/kg | ↓ ~2.5 nmol/mg protein (from ~4.5) |
MDA: Malondialdehyde, a marker of lipid peroxidation. Data are presented as mean ± SEM or as estimated from published graphs. "↓" indicates a statistically significant decrease compared to the disease model group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo assessment of antioxidant activity.
Determination of Superoxide Dismutase (SOD) Activity
This protocol is based on the pyrogallol autoxidation method.
-
Tissue Preparation:
-
Euthanize the animal and perfuse with ice-cold saline to remove blood from the tissues.
-
Excise the target organ (e.g., liver, brain) and wash with ice-cold 0.9% saline solution.
-
Weigh the tissue and homogenize in 9 volumes of ice-cold 0.25 M sucrose solution containing 0.5% Triton X-100.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Collect the supernatant for the SOD assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
SOD Assay:
-
Prepare an assay mixture containing 50 mM Tris-cacodylate buffer (pH 8.5), 1 mM DTPA, and 40 µg catalase in a final volume of 2 ml.
-
Add an appropriate volume of the tissue supernatant to the assay mixture.
-
Initiate the reaction by adding 100 µl of freshly prepared 2.6 mM pyrogallol solution in 10 mM HCl.
-
Immediately transfer the mixture to a cuvette and measure the rate of increase in absorbance at 420 nm for 2 minutes using a spectrophotometer.
-
A control reaction is run without the tissue sample.
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.
-
Determination of Malondialdehyde (MDA) Levels
This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Sample Preparation (Serum/Plasma or Tissue Homogenate):
-
Serum/Plasma: Collect blood and separate serum or plasma by centrifugation.
-
Tissue: Prepare a 10% (w/v) homogenate of the target tissue in ice-cold 1.15% KCl buffer. Centrifuge at 3000 x g for 10 minutes at 4°C and collect the supernatant.
-
-
MDA Assay:
-
To 100 µL of the sample (supernatant or serum/plasma), add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add 200 µL of 0.67% thiobarbituric acid (TBA).
-
Incubate the mixture in a boiling water bath for 15 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
Signaling Pathways and Workflows
Visualizing the molecular mechanisms and experimental processes can aid in understanding the action of these antioxidant compounds.
Caption: this compound (Puerarin) activates the PI3K/Akt pathway, leading to the dissociation of Nrf2 from Keap1.
Caption: A generalized workflow for the in vivo evaluation of antioxidant properties in animal models.
References
A Head-to-Head Comparison of Synthetic vs. Natural Confusarin: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between sourcing a natural product directly from its biological origin or utilizing a synthetically derived counterpart is a critical decision. This guide provides a comprehensive head-to-head comparison of natural and synthetic Confusarin, a phenanthrenoid with emerging therapeutic potential. The comparison focuses on their origin, synthesis, and biological activities, supported by available data and detailed experimental protocols.
Introduction to this compound
This compound is a naturally occurring phenanthrenoid compound first identified in orchids. Its chemical structure is 1,5,6-Trimethoxyphenanthrene-2,7-diol. Natural products belonging to the phenanthrene class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against cancer cell lines. The potential therapeutic applications of this compound necessitate a thorough understanding of both its natural sourcing and the feasibility of its chemical synthesis.
Physicochemical Properties
| Property | Natural this compound | Synthetic this compound |
| Molecular Formula | C₁₇H₁₆O₅ | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol | 300.31 g/mol |
| Appearance | Reported as a solid | White to off-white solid |
| Purity | Variable, dependent on extraction and purification efficiency | High, typically >95% or >98% as per synthetic protocol |
| Solubility | Soluble in organic solvents like methanol, chloroform | Soluble in organic solvents like methanol, chloroform |
Comparative Biological Activity
A direct, head-to-head comparative study with quantitative data on the biological activity of natural versus synthetic this compound is not extensively documented in publicly available literature. However, based on the general principles of natural product chemistry and synthesis, some inferences can be drawn. The biological activity of a compound is intrinsically linked to its chemical structure and purity.
Antimicrobial Activity: Similarly, while related natural phenanthrenes have shown antimicrobial properties, specific Minimum Inhibitory Concentration (MIC) values for natural this compound are not detailed in the available search results. The antimicrobial efficacy of synthetic this compound would be expected to be comparable to its highly purified natural counterpart.
It is crucial for researchers to perform their own comparative studies using highly purified natural this compound and synthetic this compound to obtain conclusive, quantitative data for their specific applications.
Experimental Protocols
Extraction and Purification of Natural this compound
The following protocol is based on a method described for the extraction of this compound from Dendrobium fimbriatum.
Materials:
-
Dried and powdered plant material (Dendrobium fimbriatum)
-
Supercritical CO₂ extractor
-
Trichloromethane (Chloroform)
-
Methanol
-
Water
-
High-Speed Counter-Current Chromatography (HSCCC) system
Procedure:
-
Supercritical CO₂ Extraction:
-
The powdered plant material (20-80 mesh) is packed into the extraction vessel of a supercritical CO₂ extractor.
-
Extraction is performed at a temperature of 30-60 °C and a pressure of 20-30 MPa for 1-4 hours.
-
The flow rate of CO₂ is maintained at 1-5 ml/min per gram of plant material.
-
The resulting extract is dissolved in trichloromethane.
-
-
Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
A two-phase solvent system is prepared by mixing trichloromethane, methanol, and water in a ratio of 5:2:5 (v/v/v). The upper phase is used as the stationary phase and the lower phase as the mobile phase.
-
The crude extract is dissolved in the mobile phase.
-
The HSCCC instrument is operated at a rotational speed of 700-1000 rpm, and the mobile phase is pumped at a flow rate of 1-4 ml/min.
-
Fractions are collected and monitored for the presence of this compound.
-
Fractions containing pure this compound are pooled and dried under reduced pressure.
-
Total Synthesis of this compound
The total synthesis of this compound has been reported, involving several key steps. The following is a generalized workflow based on the available literature.
Key Reactions:
-
Wittig Reaction: To form the stilbene backbone.
-
Radical Cyclization: To construct the phenanthrene ring system.
A detailed, step-by-step protocol would involve the synthesis of precursor molecules, followed by their assembly and final modification to yield this compound. Researchers should refer to the primary literature for specific reaction conditions, catalysts, and purification methods.
Visualizing the Workflow and Synthesis
To better illustrate the processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the extraction and purification of natural this compound.
Caption: Generalized logical workflow for the total synthesis of this compound.
Conclusion
Both natural extraction and chemical synthesis offer viable routes to obtaining this compound. Natural sourcing from orchids like Dendrobium fimbriatum provides the original biomolecule, but yields and purity can be variable. Total synthesis, on the other hand, offers the advantage of producing highly pure and scalable quantities of this compound, which is crucial for standardized pharmacological studies and potential drug development.
For researchers, the choice between natural and synthetic this compound will depend on the specific research goals. For initial exploratory studies, naturally sourced material may be sufficient. However, for detailed mechanistic studies, structure-activity relationship (SAR) investigations, and preclinical development, the consistency and purity of synthetic this compound are highly advantageous. This guide underscores the need for direct comparative studies to fully elucidate any potential subtle differences in the biological activities of this compound derived from these two distinct origins.
Assessing the Potential Selectivity of Confusarin's Cytotoxicity Towards Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Confusarin, a phenanthrene compound isolated from the orchid Flickingeria fimbriata, belongs to a class of molecules that have demonstrated cytotoxic properties against various cancer cell lines. Due to the limited specific research on this compound's anticancer activity, this guide provides a comparative analysis based on the known cytotoxic effects and mechanisms of action of other phenanthrene derivatives. This document aims to offer a framework for assessing the potential selectivity of this compound by comparing the performance of related compounds against established anticancer drugs. All data is presented to facilitate objective comparison and is supported by detailed experimental protocols and pathway visualizations.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various phenanthrene compounds against a selection of cancer cell lines. For comparison, IC₅₀ values for the conventional anticancer drugs, Doxorubicin and Cisplatin, are also presented. The Selectivity Index (SI), a measure of a compound's specificity for cancer cells over healthy cells, is calculated as the ratio of the IC₅₀ in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity.
Table 1: Cytotoxicity of Phenanthrene Derivatives in Human Cancer and Normal Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Denbinobin | A2780 | Ovarian Carcinoma | 22.3 ± 2.7 | MRC-5 | 18.9 ± 4.0 | 0.85 |
| MCF-7 | Breast Adenocarcinoma | 12.9 ± 0.2 | MRC-5 | 18.9 ± 4.0 | 1.47 | |
| HeLa | Cervical Adenocarcinoma | 24.7 ± 0.3 | MRC-5 | 18.9 ± 4.0 | 0.77 | |
| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol | H460 | Large-cell Lung Carcinoma | 11.6 | - | - | - |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol | H460 | Large-cell Lung Carcinoma | 6.1 | - | - | - |
| Compound 1 (from Bletilla striata) | A549 | Lung Carcinoma | <10 | - | - | - |
| Compound 2 (from Bletilla striata) | A549 | Lung Carcinoma | <10 | - | - | - |
Data compiled from multiple sources for illustrative purposes. Direct comparison between studies may be limited by variations in experimental conditions.
Table 2: Cytotoxicity of Standard Anticancer Drugs
| Drug | Cancer Cell Line | Cell Type | IC₅₀ (µM) |
| Doxorubicin | UKF-NB-4 | Neuroblastoma | ~1.0 |
| IMR-32 | Neuroblastoma | ~0.1 | |
| MCF7 | Breast Adenocarcinoma | 0.05 - 5.0 | |
| Cisplatin | MCF7 | Breast Adenocarcinoma | 45.33 |
| A549 | Lung Carcinoma | ~10.0 |
IC₅₀ values for Doxorubicin and Cisplatin can vary significantly depending on the cell line and assay conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.
1. Cell Seeding:
- Harvest and count cells from exponential phase cultures.
- Seed cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Prepare a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from each well.
- Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Workflow for Assessing Cytotoxicity and Selectivity
Caption: Workflow for determining the cytotoxicity and selectivity of a test compound.
Potential Signaling Pathways for Phenanthrene-Induced Apoptosis
Caption: Hypothetical signaling pathways affected by phenanthrene compounds leading to apoptosis.
Discussion and Future Directions
The available data on phenanthrene derivatives suggest that this class of compounds possesses cytotoxic activity against a range of cancer cell lines. The selectivity of these compounds, however, appears to be variable and, in some reported cases, modest. For this compound to be considered a viable anticancer drug candidate, it would need to demonstrate a significantly higher selectivity index than many of the currently studied phenanthrenes.
Future research should focus on determining the specific IC₅₀ values of this compound against a broad panel of cancer cell lines and, critically, against several normal human cell lines to establish a reliable selectivity profile. Mechanistic studies are also warranted to elucidate the precise signaling pathways modulated by this compound, which could reveal novel therapeutic targets and inform the development of more selective derivatives. The comparison with standard chemotherapeutic agents like Doxorubicin and Cisplatin highlights the high bar for both potency and selectivity that new anticancer compounds must clear.
Benchmarking Confusarin's activity against other natural antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Confusarin against other well-established natural antioxidants: Quercetin, Ascorbic Acid (Vitamin C), and α-Tocopherol (Vitamin E). The information is compiled from publicly available scientific literature to aid in research and development efforts.
Executive Summary
This compound, a phenanthrene compound isolated from Dioscorea esculenta, has demonstrated notable antioxidant activity in vitro.[1] This guide benchmarks its performance against the well-characterized antioxidants Quercetin, Ascorbic Acid, and α-Tocopherol using data from common antioxidant assays. While direct comparative data for this compound across all major assays is limited, this guide provides a framework for its evaluation and highlights the potential of phenanthrenes as potent antioxidants. Furthermore, evidence suggests that phenanthrene derivatives from Dioscorea species may exert their antioxidant effects through the activation of the cytoprotective Keap1-Nrf2 signaling pathway.[2]
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other natural antioxidants from various in vitro antioxidant assays. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | DPPH IC50 | ABTS IC50 | FRAP (Fe(II) Equivalents) | ORAC (Trolox Equivalents) |
| This compound | 19.63 ± 0.09 µg/mL[1] | Data not available | Data not available | Data not available |
| Quercetin | 0.74 - 19.17 µg/mL | 4.60 ± 0.3 µM | ~2.5 - 3 times more active than Trolox | Data varies |
| Ascorbic Acid | 1.28 - 6.1 µg/mL | ~0.1088 mg/mL | High | High |
| α-Tocopherol | ~11.23 µg/mL | Data varies | Lower than Ascorbic Acid | High |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for Quercetin, Ascorbic Acid, and α-Tocopherol are aggregated from multiple sources to provide a representative range.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard laboratory procedures.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a yellow-colored non-radical form is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent.
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction: In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
Reaction: In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each sample concentration.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known ferrous iron concentration and is expressed as Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified as the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH).
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Reaction: In a black 96-well microplate, mix the sample, fluorescein solution, and incubate. Initiate the reaction by adding the AAPH solution.
-
Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths every minute for at least 60 minutes.
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence decay. The net AUC is the AUC of the sample minus the AUC of the blank. The antioxidant capacity is expressed as Trolox equivalents.
Visualizations
Experimental Workflows
Caption: Workflow diagrams for common in vitro antioxidant assays.
Signaling Pathway: Keap1-Nrf2 Antioxidant Response
Natural antioxidants, including phenanthrenes found in Dioscorea species, can activate the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Conclusion
This compound demonstrates promising antioxidant activity, particularly in scavenging DPPH radicals. While further studies are required to fully elucidate its antioxidant profile across a range of assays, its chemical structure as a phenanthrene suggests a potential for broad-spectrum antioxidant effects. The possible activation of the Keap1-Nrf2 pathway by related compounds highlights a significant mechanism through which this compound and other phenanthrenes may contribute to cellular protection against oxidative stress. This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and related natural products.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Confusarin
For Researchers, Scientists, and Drug Development Professionals
The absence of a specific Safety Data Sheet (SDS) for Confusarin necessitates that this compound be treated as a substance with unknown hazards. In such instances, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including a comprehensive operational and disposal plan for this compound, based on established best practices for handling chemicals with unknown toxicological and reactivity data.
I. Guiding Principle: The Precautionary Approach
Given the lack of specific safety data, this compound must be handled as a hazardous substance. All disposal procedures should be conducted under the assumption that the compound may be toxic, flammable, reactive, or environmentally harmful. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure:
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
III. Chemical and Physical Properties of this compound
While comprehensive data for this compound is limited, the following information has been compiled from available sources. The absence of data in certain fields underscores the need for a cautious approach.
| Property | Data |
| Chemical Name | 1,5,6-Trimethoxyphenanthrene-2,7-diol |
| Synonyms | 2,7-dihydroxy-3,4,8-trimethoxyphenanthrene |
| Chemical Formula | C₁₇H₁₆O₅[1] |
| Molar Mass | 300.310 g·mol⁻¹[1] |
| Appearance | Data not available |
| Solubility | Data not available |
| Stability | Data not available |
| Reactivity | Data not available |
| Toxicity | Data not available |
| Flash Point | Data not available |
| Autoignition Temperature | Data not available |
IV. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including surplus compound, solutions, contaminated labware (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent unintentional chemical reactions.
-
-
Waste Collection:
-
Solid Waste: Collect excess or unwanted this compound powder in a dedicated, properly labeled hazardous waste container. Use a scoop or spatula for transfers, avoiding the creation of dust.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.
-
Contaminated Materials: Place all contaminated disposable materials into the same hazardous waste container as the solid this compound waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Caution: Chemical with Unknown Hazards"). Include the accumulation start date.
-
-
Waste Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains, heat sources, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS representative or contractor with all available information about the compound.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
V. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill:
-
For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
-
Clean the Spill:
-
Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
VI. Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedures outlined above are based on general best practices for handling chemicals with unknown hazards and related compounds like phenanthrenoids.
VII. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the precautionary approach due to the lack of specific safety data.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Confusarin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) required when working with Confusarin, a phenanthrenoid compound. By offering procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Profile and Analogue Data
Physicochemical and Hazard Data Summary
Since specific quantitative toxicity data for this compound is limited, the following table summarizes its known properties and the hazard profile of its structural analogue, phenanthrene.
| Property | This compound (C₁₇H₁₆O₅) | Phenanthrene (C₁₄H₁₀) - Analogue Hazard Data |
| Molar Mass | 300.31 g/mol | 178.23 g/mol |
| CAS Number | 108909-02-0 | 85-01-8 |
| Appearance | Solid (presumed) | White crystalline solid |
| Acute Oral Toxicity | Data not available | Harmful if swallowed |
| Dermal Toxicity | Data not available | May cause skin irritation |
| Inhalation Toxicity | Data not available | May cause respiratory tract irritation |
| Aquatic Toxicity | Data not available | Very toxic to aquatic life |
| Carcinogenicity | Data not available | Not classified as a human carcinogen |
| Specific Hazards | Data not available | Photosensitizer |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through all potential routes.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). For prolonged contact, consider double-gloving or using thicker, heavy-duty gloves. Inspect gloves before each use. | To prevent skin contact with the compound. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles are recommended. A face shield should be worn over safety glasses or goggles if there is a significant risk of splashing or aerosol generation. | To protect the eyes from dust particles and potential splashes. |
| Skin and Body Protection | A flame-resistant laboratory coat, fully buttoned. For larger quantities or when there is a risk of significant contamination, chemical-resistant coveralls are recommended. Closed-toe shoes are mandatory. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is required. | To prevent inhalation of fine dust particles or potential vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing risk.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Designate a specific area within the fume hood for handling this compound.
-
Have all necessary equipment (spatulas, weighing paper, containers) ready within the designated area.
-
Prepare a waste container for contaminated consumables.
-
-
Handling :
-
Don all required PPE before entering the designated handling area.
-
Handle this compound exclusively within the certified chemical fume hood.
-
When weighing, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dissemination of the powder.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Securely close the primary container of this compound.
-
Decontaminate all surfaces in the handling area with an appropriate solvent (e.g., ethanol), followed by a cleaning agent.
-
Dispose of all contaminated consumables (gloves, weighing paper, pipette tips) in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water immediately after.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect all solid this compound waste, including contaminated consumables, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
The container should be labeled as "Hazardous Waste" with the full chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.
-
The container should be labeled as "Hazardous Waste" with the full chemical name, the solvent used, and the approximate concentration.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Method :
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
-
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling a solid chemical like this compound in a laboratory setting.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
